molecular formula C9H10N2OS B1363810 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine CAS No. 88686-30-0

4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1363810
CAS No.: 88686-30-0
M. Wt: 194.26 g/mol
InChI Key: BPFSLCTUFLBWNK-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSLCTUFLBWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365976
Record name 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88686-30-0
Record name 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that forms the core structure of a multitude of biologically active compounds.[1] Its unique structural and electronic properties have rendered it a cornerstone in the field of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the 2-aminobenzothiazole core allows for the fine-tuning of its physicochemical properties, enabling targeted interactions with various biological macromolecules. This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable pathway for the synthesis of a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, a compound of interest for further pharmacological investigation.

Strategic Synthesis Pathway: The Hugerschoff Reaction

The synthesis of this compound is most effectively achieved through a variation of the classic Hugerschoff reaction. This method involves the initial formation of a substituted arylthiourea from the corresponding aniline, followed by an oxidative cyclization to yield the desired 2-aminobenzothiazole. This approach is favored for its reliability and adaptability to a wide range of substituted anilines.

The overall transformation can be visualized as a two-step, one-pot process:

  • Thiocyanation of the Arylamine: The reaction is initiated by the in-situ formation of thiocyanogen, a potent electrophile, which then attacks the electron-rich aromatic ring of the starting aniline.

  • Intramolecular Cyclization: The resulting thiocyanate intermediate is unstable and readily rearranges to an arylthiourea, which then undergoes an intramolecular electrophilic substitution, followed by oxidation, to form the stable benzothiazole ring system.

Visualizing the Synthesis Workflow

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 3-methoxy-6-methylaniline 3-methoxy-6-methylaniline Reaction_Vessel Reaction Mixture 3-methoxy-6-methylaniline->Reaction_Vessel Step 1a Ammonium_thiocyanate Ammonium Thiocyanate Ammonium_thiocyanate->Reaction_Vessel Step 1b Solvent Glacial Acetic Acid Solvent->Reaction_Vessel Oxidizing_Agent Bromine Intermediate Arylthiourea Intermediate Oxidizing_Agent->Intermediate Step 2: Oxidative Cyclization Temperature 0-10°C to Reflux Temperature->Intermediate Final_Product This compound Reaction_Vessel->Intermediate Thiocyanation Intermediate->Final_Product Work-up & Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxy-6-methylaniline137.1813.7 g0.1
Ammonium Thiocyanate76.1215.2 g0.2
Glacial Acetic Acid60.05200 mL-
Bromine159.8116.0 g (5.1 mL)0.1
Ethanol46.07As needed-
Sodium Hydroxide (10% aq.)40.00As needed-
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 13.7 g (0.1 mol) of 3-methoxy-6-methylaniline and 15.2 g (0.2 mol) of ammonium thiocyanate in 200 mL of glacial acetic acid.

  • Thiocyanation: Cool the reaction mixture to 0-5°C in an ice-salt bath. While maintaining this temperature, add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Cyclization: After the addition of bromine is complete, continue stirring the mixture at 0-5°C for an additional 2 hours. The color of the reaction mixture will typically change from a deep red-brown to a lighter orange or yellow.

  • Reaction Completion and Work-up: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 1 hour to ensure complete cyclization.

  • Isolation of the Product: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8.

  • Purification: Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid. Dry the final product in a vacuum oven at 60°C.

Mechanism of the Reaction

The synthesis proceeds through a well-established mechanism. Initially, bromine reacts with ammonium thiocyanate to form the highly electrophilic thiocyanogen ((SCN)₂).

Mechanism cluster_step1 Step 1: Formation of Thiocyanogen cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearrangement to Arylthiourea cluster_step4 Step 4: Oxidative Cyclization NH4SCN NH₄SCN Thiocyanogen (SCN)₂ NH4SCN->Thiocyanogen + Br₂ Br2 Br₂ NH4Br NH₄Br Aniline 3-Methoxy-6-methylaniline Arylthiocyanate Arylthiocyanate Intermediate Aniline->Arylthiocyanate + (SCN)₂ Arylthiourea Arylthiourea Intermediate Arylthiocyanate->Arylthiourea Final_Product This compound Arylthiourea->Final_Product

Caption: Key mechanistic steps in the Hugerschoff synthesis.

The thiocyanogen then undergoes an electrophilic aromatic substitution on the aniline ring, preferentially at the position para to the activating amino group. The resulting arylthiocyanate is unstable and rapidly rearranges to the more stable arylthiourea intermediate. Finally, an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the aromatic ring, followed by oxidation (aromatization), affords the final 2-aminobenzothiazole product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic and physical methods.

PropertyValue
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.26 g/mol
Appearance Crystalline solid
Melting Point 165-166 °C[4]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methyl group, and the amine protons. The aromatic protons on the benzothiazole ring will appear as a set of doublets or multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8-4.0 ppm, and the methyl protons will also be a singlet around δ 2.3-2.5 ppm. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons will be observed in the δ 110-160 ppm range. The carbon of the methoxy group will resonate around δ 55-60 ppm, and the methyl carbon will appear at approximately δ 15-20 ppm. The C2 carbon of the benzothiazole ring, bonded to the amino group and the sulfur and nitrogen atoms, will have a characteristic chemical shift in the δ 160-170 ppm region.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

The synthesis of this compound via the Hugerschoff reaction provides a reliable and efficient route to this valuable heterocyclic compound. The detailed protocol and characterization data presented in this guide serve as a comprehensive resource for researchers in drug discovery and organic synthesis. The versatility of the 2-aminobenzothiazole scaffold ensures that this and related derivatives will continue to be of significant interest for the development of novel therapeutic agents. Further derivatization of the amino group or the aromatic ring can lead to the generation of libraries of compounds for high-throughput screening and the exploration of structure-activity relationships.

References

physicochemical properties of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Executive Summary

This guide provides a comprehensive analysis of the core , a heterocyclic compound belonging to the versatile benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific substitutions of a methoxy group at the 4-position and a methyl group at the 7-position, combined with the 2-amino group, confer a unique set of properties that are critical for its behavior in biological systems. This document, intended for researchers and drug development professionals, delves into the molecular structure, solid-state properties, solubility, lipophilicity, and ionization characteristics of this compound. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these key parameters, emphasizing the causal relationships between molecular structure and functional properties to inform rational drug design and development.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse array of biological targets. The utility of this scaffold is exemplified by its presence in compounds with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The subject of this guide, this compound, combines this potent core with specific functional groups that modulate its physicochemical profile. The electron-donating methoxy and methyl groups are expected to influence the electron density of the aromatic system, thereby affecting properties like pKa and metabolic stability. The 2-amino group is a critical site for hydrogen bonding and serves as the primary basic center, governing the compound's ionization state at physiological pH. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing its potential as a therapeutic agent.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior. The key identifiers and structural details for this compound are summarized below.

PropertyValueSource
CAS Number 88686-30-0[3][4]
Molecular Formula C₉H₁₀N₂OS[4]
Molecular Weight 194.25 g/mol Calculated
IUPAC Name This compound[3]
SMILES COC1=C2N=C(N)SC2=C(C)C=C1[3]
InChIKey BPFSLCTUFLBWNK-UHFFFAOYSA-N[3]

Key Physicochemical Properties and Their Implications

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. This section explores the critical parameters for this compound and their direct implications for drug development.

Melting Point and Solid-State Properties

The melting point of a compound provides insight into the stability of its crystal lattice. A higher melting point generally indicates stronger intermolecular forces, which can, in turn, affect solubility and dissolution rate—two critical factors for oral bioavailability.

  • Experimental Value: 165-166 °C[3]

Expert Insight: A melting point in this range is indicative of a stable, well-ordered crystalline solid. This stability can be advantageous for formulation and long-term storage. However, the energy required to break this lattice during dissolution may present a challenge. For orally administered drugs, a high melting point can sometimes correlate with lower solubility, necessitating formulation strategies such as particle size reduction or the use of amorphous dispersions to enhance the dissolution rate.

Aqueous Solubility

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed. While no specific solubility data exists for this exact molecule, data for the closely related 2-amino-4-methoxybenzothiazole shows it to be poorly soluble ("less than 1 mg/mL").[5]

Expert Insight: The structure of this compound presents a classic challenge in drug design: balancing polar, solubility-enhancing features (the 2-amino group) with nonpolar, lipophilic moieties (the benzothiazole core, methyl, and methoxy groups). The poor solubility of its analogues suggests that this compound is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). This necessitates early-stage formulation work and may guide analogue design towards incorporating more polar or ionizable groups to improve aqueous solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. No experimental LogP value is publicly available for this compound.

Expert Insight: The fused aromatic ring system, along with the methyl and methoxy substituents, contributes to the lipophilic character of the molecule. In contrast, the 2-amino group provides a degree of hydrophilicity. A balanced LogP (typically in the range of 1-3 for oral drugs) is often desired. Too high a LogP can lead to poor solubility, high plasma protein binding, and rapid metabolism, while too low a LogP can result in poor membrane permeability. Computational models can provide an initial estimate (cLogP), which should be confirmed experimentally.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For this compound, the primary basic center is the 2-amino group. Its pKa will determine the charge state of the molecule in different physiological compartments, which profoundly impacts solubility, permeability, and target binding.

Expert Insight: The pKa of the parent 2-aminobenzothiazole is approximately 4.2. The presence of electron-donating groups (methoxy and methyl) on the benzene ring is expected to increase the electron density on the heterocyclic system, potentially making the exocyclic amino group slightly more basic (i.e., raising the pKa) compared to the unsubstituted parent. A pKa in the range of 4-6 would mean the compound is partially protonated (cationic) in the acidic environment of the stomach but predominantly neutral at the pH of the small intestine (pH ~6.5) and blood (pH 7.4). This switch from charged to neutral is often beneficial for balancing solubility (charged form) and membrane permeability (neutral form).

Experimental Methodologies

To ensure scientific integrity, theoretical predictions must be validated by robust experimental data. The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Scan (Optional but Recommended): Perform a quick heating ramp (10-20 °C/min) to get an approximate melting range. This prevents spending excessive time in the final, precise measurement.

  • Precise Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Protocol for Kinetic Solubility Assessment

This high-throughput method is essential in early drug discovery for ranking compounds. It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.

Causality: This method mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological medium. It measures the concentration of the compound that remains in solution after precipitation has occurred, providing a practical, rather than thermodynamic, measure of solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final 1% DMSO concentration B->C D Incubate and shake (e.g., 2 hours at room temp) C->D E Filter plate to remove precipitate D->E G Analyze filtrate and standards by LC-UV or LC-MS/MS E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for a 96-well plate-based kinetic solubility assay.

Protocol for pKa Determination via Potentiometric Titration

This classic method provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration with an acid or base.

Causality: This protocol relies on the Henderson-Hasselbalch equation. By adding a strong acid (HCl) to a solution of the basic compound, we can generate a titration curve (pH vs. volume of titrant). The point at which the compound is exactly half-neutralized corresponds to the pH where pH = pKa.

pKa_Determination_Workflow A Accurately weigh compound and dissolve in co-solvent (e.g., Methanol) B Add water and ionic strength adjuster (e.g., KCl) A->B C Calibrate pH electrode with standard buffers B->C D Titrate solution with standardized HCl, recording pH after each addition C->D E Plot pH vs. volume of HCl added D->E F Determine the half-equivalence point from the titration curve E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Structure-Property Relationships (SPR)

The interplay between the different functional groups of this compound dictates its overall physicochemical profile. Understanding this relationship is key to designing improved analogues.

SPR_Diagram cluster_features Structural Features Molecule 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Solubility Aqueous Solubility (Likely Low) Molecule->Solubility Permeability Membrane Permeability (Moderate-High) Molecule->Permeability pKa Basicity (pKa) (Weakly Basic) Molecule->pKa Metabolism Metabolic Stability Molecule->Metabolism Amino 2-Amino Group Amino->Solubility + (H-bonding) Amino->pKa Defines Benzothiazole Benzothiazole Core (Lipophilic, Rigid) Benzothiazole->Solubility - (Lipophilic) Benzothiazole->Permeability + (Lipophilic) Substituents Methoxy & Methyl (Lipophilic, e⁻ donating) Substituents->Solubility - (Lipophilic) Substituents->Permeability + (Lipophilic) Substituents->pKa Modulates (Increases) Substituents->Metabolism Potential Site (O-demethylation)

Caption: Structure-Property Relationships for the target molecule.

  • 2-Amino Group: This is the primary driver of basicity (pKa) and provides a crucial hydrogen bond donor/acceptor site, which can aid solubility and target binding.

  • Benzothiazole Core: This large, aromatic system is the main contributor to the compound's lipophilicity and planarity, which is favorable for membrane permeability but detrimental to aqueous solubility.

  • Methoxy & Methyl Groups: These substituents increase lipophilicity, further reducing aqueous solubility. As electron-donating groups, they increase the basicity of the 2-amino group. The methoxy group also presents a potential site for Phase I metabolism (O-demethylation).

Conclusion

This compound is a compound with a physicochemical profile characteristic of many modern small-molecule drug candidates: a lipophilic core balanced by a weakly basic, polar functional group. Its high melting point suggests good solid-state stability, but its anticipated low aqueous solubility will likely be a primary hurdle in development. The weakly basic nature of the 2-amino group provides a handle for salt formation to improve solubility and allows for a favorable pH-dependent charge state that can balance the needs of dissolution and membrane permeation. The insights and experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, understand their interplay, and rationally design next-generation analogues with optimized ADME characteristics for progression as potential therapeutic agents.

References

An In-Depth Technical Guide to 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS 88686-30-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes available data on its chemical properties, synthesis, and potential biological significance, while also highlighting areas where further research is warranted.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The versatile nature of the benzothiazole core allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The subject of this guide, this compound, represents a specific analogue with potential for further investigation and development.

Physicochemical and Structural Characteristics

This compound is a solid organic compound with the following key identifiers and properties.

PropertyValueSource
CAS Number 88686-30-0[5]
Molecular Formula C₉H₁₀N₂OS[5]
Molecular Weight 194.25 g/mol [5]
Melting Point 165-166 °C[5]
SMILES COC1=C2N=C(N)SC2=C(C)C=C1[5]
InChIKey BPFSLCTUFLBWNK-UHFFFAOYSA-N[5]

Synthesis and Characterization

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This proposed pathway is based on established methods for the synthesis of related benzothiazole derivatives.[6][7][8]

Synthesis_of_this compound cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 3-methoxy-6-methylaniline 3-Methoxy-6-methylaniline Thiourea_intermediate 1-(3-Methoxy-6-methylphenyl)thiourea 3-methoxy-6-methylaniline->Thiourea_intermediate HCl Ammonium_thiocyanate NH4SCN Ammonium_thiocyanate->Thiourea_intermediate Thiourea_intermediate_2 1-(3-Methoxy-6-methylphenyl)thiourea Final_Product This compound Thiourea_intermediate_2->Final_Product Acetic Acid Bromine Br2 Bromine->Final_Product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

  • Thiourea Formation: To a solution of 3-methoxy-6-methylaniline in a suitable solvent (e.g., toluene), an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) is added, followed by the addition of an acid catalyst (e.g., hydrochloric acid). The reaction mixture is heated to reflux to facilitate the formation of the corresponding 1-(3-methoxy-6-methylphenyl)thiourea intermediate.

  • Oxidative Cyclization: The isolated thiourea intermediate is then dissolved in a suitable solvent, such as acetic acid. A solution of a halogen (e.g., bromine) in the same solvent is added dropwise at a controlled temperature. The reaction proceeds via an electrophilic cyclization to yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the pure compound.

Characterization:

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While a complete set of spectral data for this compound is not publicly available, the following techniques would be essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.[11][12]

It should be noted that some suppliers, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this compound, underscoring the need for researchers to perform their own characterization.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited in the public domain, the broader class of benzothiazoles exhibits a wide range of pharmacological activities, suggesting potential avenues of investigation for this specific compound.

Neurodegenerative Diseases:

Research has shown that derivatives of the closely related compound, 4-methoxy-1,3-benzothiazol-2-amine, can act as inhibitors of α-synuclein and tau protein aggregation.[3][13] These proteins are implicated in the pathology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that this compound could serve as a valuable scaffold for the design of novel therapeutic agents targeting these conditions. The methoxy and methyl substitutions on the benzene ring could influence the compound's lipophilicity and binding affinity to these protein targets.

Enzyme Inhibition:

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain benzothiazoles have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease.[14][15][16] The structural features of this compound make it a candidate for screening against these and other relevant enzymes.

Anticancer and Antimicrobial Activity:

The benzothiazole nucleus is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[4][17][18][19] The mechanism of action for anticancer benzothiazoles can involve various pathways, including the inhibition of protein kinases and the disruption of microtubule dynamics.[20] Similarly, antimicrobial benzothiazoles can target essential enzymes in bacteria and fungi.[21] Therefore, evaluating the cytotoxic and antimicrobial activity of this compound is a logical step in exploring its therapeutic potential.

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous. It is reported to be toxic if swallowed and is suspected of causing genetic defects. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.

Future Directions and Conclusion

This compound is a benzothiazole derivative with potential for further exploration in drug discovery and development. While current publicly available data on its synthesis, characterization, and biological activity is limited, the known pharmacological profile of the benzothiazole scaffold provides a strong rationale for its investigation.

Future research should focus on:

  • Developing and optimizing a reliable, step-by-step synthesis protocol.

  • Conducting a comprehensive spectroscopic characterization to establish a reference dataset.

  • Screening the compound for a range of biological activities, particularly in the areas of neurodegenerative diseases, oncology, and infectious diseases.

  • Investigating its mechanism of action at the molecular level to identify its biological targets.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this promising compound. By systematically addressing the current knowledge gaps, the scientific community can unlock the full potential of this compound in the quest for novel therapeutic agents.

References

The 2-Aminobenzothiazole Scaffold: A Technical Guide to its Biological Activities with a Focus on Methoxy and Methyl Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum.[1][2] The fusion of a benzene ring with a thiazole ring, coupled with a reactive amino group at the 2-position, provides a unique three-dimensional structure that can engage with various biological targets. The aromatic nature of the benzothiazole core, along with the hydrogen bonding capabilities of the amino group, facilitates interactions with enzymatic active sites and receptors. Furthermore, the amenability of the scaffold to substitution at multiple positions on the benzene ring allows for the fine-tuning of its physicochemical properties and biological activity.[1]

This technical guide provides an in-depth exploration of the biological activities of 2-aminobenzothiazole derivatives, with a particular focus on the influence of methoxy and methyl substitutions. While the specific compound 2-amino-4-methoxy-7-methylbenzothiazole has been identified as a potential adenosine receptor ligand, the broader class of related derivatives has demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[2] This guide will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a framework for future drug discovery efforts centered on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3][4][5] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mode of anticancer action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][3][4][5][6][7][8][9][10]

  • EGFR Inhibition: The epidermal growth factor receptor is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation.[4] Overexpression or mutation of EGFR is a common feature in many cancers. Certain 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of EGFR kinase activity.[4]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][6][7][8][9][10] Several 2-aminobenzothiazole compounds have been identified as inhibitors of PI3K, Akt, and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Abt_derivative 2-Aminobenzothiazole Derivative Abt_derivative->PI3K Inhibits Abt_derivative->Akt Inhibits Abt_derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of 2-aminobenzothiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5A549 (Lung)22.13 - 61.03[3][5]
OMS14MCF-7 (Breast)22.13 - 61.03[3][5]
Compound 13HCT116 (Colon)6.43[4]
Compound 13A549 (Lung)9.62[4]
Compound 20HCT-116 (Colon)7.44[4]
Compound 20HepG2 (Liver)9.99[4]
Compound 20MCF-7 (Breast)8.27[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12][13]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-aminobenzothiazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Antimicrobial Activity: A Broad Spectrum of Action

The 2-aminobenzothiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[14][15][16][17]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial activity of 2-aminobenzothiazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes. One such target is DNA gyrase, a topoisomerase that is crucial for bacterial DNA replication and repair.[15] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

Antimicrobial_Workflow Start Start: Synthesized 2-Aminobenzothiazole Derivative Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compound in Broth Start->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-aminobenzothiazole derivative stock solution (in DMSO)

  • Positive control antibiotic/antifungal

  • Standardized inoculum suspension (0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. While the precise mechanisms for many derivatives are still under investigation, potential targets include cyclooxygenase (COX) enzymes and the production of inflammatory mediators like prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

Materials:

  • Rats or mice

  • 1% Carrageenan solution in sterile saline

  • 2-aminobenzothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into several groups: a control group (vehicle only), a standard drug group, and one or more test compound groups at different doses.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to the animals via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a predetermined time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness of each animal using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Adenosine Receptor Ligands: A Specific Role for 2-amino-4-methoxy-7-methylbenzothiazole

While extensive data on the biological activities of 2-amino-4-methoxy-7-methylbenzothiazole is not yet publicly available, a notable study has identified 2-amino-4-methoxy-7-substituted-benzothiazoles as adenosine receptor ligands.[2] Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes in the cardiovascular, central nervous, and immune systems. Their modulation is a key strategy in the development of drugs for conditions such as cardiac arrhythmias, Parkinson's disease, and inflammatory disorders. The specific nature of the interaction (agonist, antagonist, or allosteric modulator) of 2-amino-4-methoxy-7-methylbenzothiazole with adenosine receptors warrants further investigation.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ease of synthetic modification of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for the most promising 2-aminobenzothiazole derivatives.

  • Conducting in-depth preclinical studies, including in vivo efficacy and toxicity assessments, to validate the therapeutic potential of lead compounds.

  • Specifically investigating the biological activity profile of 2-amino-4-methoxy-7-methylbenzothiazole beyond its role as an adenosine receptor ligand to uncover its full therapeutic potential.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic promise of the 2-aminobenzothiazole scaffold.

References

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities (NCEs) with promising, yet uncharacterized, biological activities. This compound represents one such molecule. As of the current scientific literature, a definitive, well-characterized mechanism of action (MoA) for this specific compound has not been established. This guide, therefore, takes a two-pronged approach. Firstly, it delves into the known biological activities of the broader 2-aminobenzothiazole scaffold, from which we can infer plausible hypotheses for the MoA of our target compound. Secondly, and more critically, it provides a comprehensive, field-proven framework for researchers to systematically elucidate the MoA of this NCE. This is not merely a theoretical review but a practical playbook for the rigorous scientific investigation required to translate a chemical structure into a biological function.

Part 1: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminobenzothiazole core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, bicyclic nature and hydrogen bonding capabilities make it an excellent scaffold for designing potent and selective modulators of enzyme and receptor function. A survey of the literature reveals that compounds sharing this core structure exhibit diverse bioactivities, including but not limited to:

  • Neuroprotection: Certain 2-aminobenzothiazole derivatives have been identified as potent neuroprotective agents. A notable example is Riluzole, the first drug approved for amyotrophic lateral sclerosis (ALS). While its precise MoA is complex, it is known to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and potentiation of neurotrophic factor signaling.

  • Kinase Inhibition: The 2-aminobenzothiazole scaffold is a common feature in a variety of kinase inhibitors targeting key enzymes in cancer and inflammatory signaling pathways. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

  • Antimicrobial and Antiviral Activity: The structural motif is also present in compounds with demonstrated efficacy against various pathogens, including bacteria, fungi, and viruses.

  • Monoamine Oxidase (MAO) Inhibition: Several 2-aminobenzothiazole derivatives have been shown to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. This activity is relevant for the treatment of depression and neurodegenerative diseases like Parkinson's.

Given this landscape, we can hypothesize that this compound may exert its biological effects through one or more of these established mechanisms. The specific substitution pattern—a methoxy group at position 4 and a methyl group at position 7—will undoubtedly play a crucial role in determining its target selectivity and potency. The electron-donating nature of the methoxy group and the lipophilicity of the methyl group will influence the molecule's pharmacokinetic and pharmacodynamic properties.

Part 2: A Practical Guide to Mechanism of Action Elucidation

The following sections outline a systematic, multi-tiered approach to de-orphanize the biological target(s) and delineate the MoA of this compound.

Tier 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to cast a wide net to identify the general biological space in which the compound is active. This is achieved through broad phenotypic screening and target class identification assays.

  • Cell Line Selection: Choose a diverse panel of human cell lines representing different tissue types and disease states (e.g., cancer cell lines from different origins, neuronal cell lines, immune cell lines).

  • Compound Treatment: Plate the cells in 96-well or 384-well plates and treat with a concentration range of this compound (e.g., from 1 nM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst 33342), cytoplasm, and mitochondria (e.g., MitoTracker Red CMXRos).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify various phenotypic parameters, including cell count (cytotoxicity/cytostaticity), nuclear morphology (apoptosis), mitochondrial membrane potential, and cell shape.

  • Causality and Interpretation: A significant reduction in cell viability in cancer cell lines might suggest a potential anticancer MoA (e.g., kinase inhibition, DNA damage). Conversely, a protective effect in neuronal cells under stress conditions (e.g., glutamate-induced excitotoxicity) would point towards a neuroprotective MoA.

MoA_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Cellular & In Vivo MoA Confirmation Phenotypic_Screen High-Content Phenotypic Screen (Cell Viability, Morphology) Target_Class_Screen Broad Target Class Screen (e.g., Kinase Panel, GPCR Panel) Phenotypic_Screen->Target_Class_Screen Identifies general bioactivity Affinity_Purification Affinity Purification-Mass Spec (e.g., Chemoproteomics) Target_Class_Screen->Affinity_Purification Narrows down potential targets Biophysical_Assays Biophysical Binding Assays (SPR, ITC, DSF) Affinity_Purification->Biophysical_Assays Identifies direct binding partners Biochemical_Assays Biochemical Functional Assays (e.g., Kinase Activity Assay) Biophysical_Assays->Biochemical_Assays Validates binding and quantifies affinity/kinetics Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Biochemical_Assays->Cellular_Target_Engagement Moves from in vitro to cellular context Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cellular_Target_Engagement->Pathway_Analysis Confirms target interaction in cells Phenotype_Rescue Target Knockdown/Knockout (siRNA, CRISPR) Pathway_Analysis->Phenotype_Rescue Links target to cellular phenotype In_Vivo_Model In Vivo Disease Model Validation Phenotype_Rescue->In_Vivo_Model Confirms MoA in a biological system

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Tier 2: Unbiased Target Identification and Biophysical Validation

Once a general phenotypic effect is observed, the next crucial step is to identify the direct molecular target(s) of the compound.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with total cell lysate from the responsive cell line identified in Tier 1.

  • Washing and Elution: Perform stringent washing steps to remove non-specific protein binders. Elute the specifically bound proteins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads only).

  • Trustworthiness and Self-Validation: This experiment should include a competition control where the cell lysate is co-incubated with the immobilized probe and an excess of the free (non-immobilized) this compound. A genuine binding partner will show significantly reduced binding to the beads in the presence of the free compound.

  • Protein Immobilization: Immobilize the purified candidate target protein (identified from chemical proteomics) onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Quantitative Data Summary:

ParameterDescriptionTypical Units
KD (Dissociation Constant) The concentration of ligand at which half of the target protein is occupied. A lower KD indicates higher binding affinity.nM, µM, mM
ka (Association Rate) The rate at which the compound binds to the target.M⁻¹s⁻¹
kd (Dissociation Rate) The rate at which the compound dissociates from the target.s⁻¹
Tier 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a live-cell context and modulates downstream signaling is the final and most definitive step.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Expertise and Interpretation: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. Therefore, in the compound-treated cells, the target protein will remain soluble at higher temperatures compared to the vehicle-treated cells. This provides strong evidence of target engagement in a physiological setting.

If this compound were found to be a kinase inhibitor (e.g., targeting MEK1/2), we would expect to see specific changes in the downstream signaling pathway.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Conclusion

While the specific mechanism of action for this compound remains to be definitively elucidated, its structural alerts, based on the well-established 2-aminobenzothiazole scaffold, provide several plausible starting points for investigation. The true scientific endeavor lies not in speculation but in rigorous, systematic experimentation. The multi-tiered approach detailed in this guide—from broad phenotypic screening to specific biophysical and cellular validation—provides a robust framework for any research team to successfully unravel the biological function of this, and any other, novel chemical entity. This process is fundamental to the advancement of pharmacology and the development of new therapeutic agents.

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The 2-aminobenzothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities. Its rigid bicyclic system, rich in heteroatoms, provides an excellent framework for designing molecules that can interact with high specificity and affinity with various biological targets. This guide focuses on a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine , a compound whose therapeutic potential is yet to be fully elucidated. The presence of a methoxy group at the 4-position and a methyl group at the 7-position on the benzothiazole ring are key structural features that are anticipated to significantly influence its biological activity profile. This document will provide a comprehensive exploration of the most probable therapeutic targets for this compound, grounded in the extensive research on related benzothiazole derivatives and supported by structure-activity relationship (SAR) analyses. The insights provided herein are intended to guide researchers and drug development professionals in their efforts to unlock the therapeutic potential of this promising molecule.

Prioritized Potential Therapeutic Targets

Based on a thorough analysis of the existing literature on 2-aminobenzothiazole derivatives, three high-priority potential therapeutic targets have been identified for this compound:

  • Phosphoinositide 3-Kinase (PI3K) for oncological applications.

  • Acetylcholinesterase (AChE) for neurodegenerative disorders.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) for metabolic diseases.

The following sections will delve into the scientific rationale for the selection of each of these targets, propose a potential mechanism of action, and provide detailed experimental protocols for target validation.

Phosphoinositide 3-Kinase (PI3K): A Prime Target in Oncology

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a highly attractive target for anticancer drug development.[1][2] Several studies have demonstrated that 2-aminobenzothiazole derivatives can effectively inhibit PI3K isoforms.[3][4]

Scientific Rationale and Proposed Mechanism of Action

The rationale for considering PI3K as a target for this compound is based on the known activity of related compounds. The 2-aminobenzothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The methoxy and methyl substituents on the benzene ring are expected to modulate the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific PI3K isoforms.

It is hypothesized that the 2-amino group of the benzothiazole core forms a critical hydrogen bond with the hinge region of the PI3K kinase domain. The methoxy and methyl groups could then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity. By occupying the ATP-binding site, the compound would act as a competitive inhibitor, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby inhibiting the downstream signaling cascade that promotes cell growth, proliferation, and survival.

Visualization of the PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Stimulation Cholinergic_Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->AChE Inhibition Signal Signal Transduction AChR->Signal PPARg_Pathway Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine PPARg PPAR-γ Compound->PPARg Binding & Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding GeneTranscription Target Gene Transcription PPRE->GeneTranscription InsulinSensitivity Increased Insulin Sensitivity GeneTranscription->InsulinSensitivity

References

solubility of "4-Methoxy-7-methyl-1,3-benzothiazol-2-amine" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. For professionals in drug discovery and development, understanding a compound's solubility is fundamental to designing effective in vitro assays, developing suitable formulations for in vivo studies, and predicting oral bioavailability.[1] This guide provides a comprehensive technical overview of the solubility of This compound , a heterocyclic compound of interest within medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, provides a theoretical solubility profile based on its structure, and presents detailed, field-proven experimental protocols for its empirical determination.

Core Concepts: Physicochemical Properties and Structural Analysis

The solubility of this compound is dictated by its molecular structure, which integrates a semi-rigid benzothiazole core with functional groups that modulate its polarity, hydrogen bonding capacity, and crystal lattice energy. A thorough analysis of its key physicochemical properties is the first step in predicting its behavior in various solvents.

Molecular Structure: The molecule consists of a bicyclic benzothiazole system with three key substituents:

  • 2-amino group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor. This group significantly increases the potential for interaction with polar protic solvents.

  • 4-methoxy group (-OCH₃): An electron-donating group that contributes to the molecule's polarity. The oxygen atom can act as a hydrogen bond acceptor.

  • 7-methyl group (-CH₃): A nonpolar, hydrophobic group that slightly increases the molecule's lipophilicity.

The interplay between the polar amine and methoxy groups and the largely aromatic, hydrophobic benzothiazole backbone creates a molecule with moderate polarity.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / Predicted ValueSignificance for SolubilityReference
Molecular Formula C₉H₁₀N₂OSProvides the atomic composition.[2]
Molecular Weight 194.26 g/mol Influences diffusion and dissolution rates.[2]
Melting Point 165-166 °CA relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This implies that significant solvent-solute interactions are required.[2]
Predicted XLogP3 ~2.5 - 3.0This predicted value indicates moderate lipophilicity. Compounds in this range often exhibit a mixed solubility profile, with limited solubility in both highly polar (aqueous) and very nonpolar (alkane) solvents.
Predicted pKa Basic pKa: ~4.5-5.5The 2-amino group is basic, allowing the compound to become protonated and form a soluble salt in acidic aqueous solutions (pH < pKa).

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in common laboratory solvents.[3] The key is to match the polarity and hydrogen bonding characteristics of the solute and solvent.

Table 2: Predicted Qualitative Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolSlightly Soluble to Soluble These solvents can engage in hydrogen bonding with the amine and methoxy groups. Solubility in water is expected to be limited by the hydrophobic benzothiazole core but can be significantly increased at acidic pH due to salt formation.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very Soluble Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this type of molecule. Their high polarity and ability to accept hydrogen bonds effectively solvate the polar functional groups without the steric hindrance of a solvent hydrogen-bonding network.
Nonpolar Hexane, TolueneSlightly Soluble to Insoluble These solvents lack the polarity and hydrogen-bonding capability to overcome the compound's crystal lattice energy and solvate its polar functional groups effectively.
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble These solvents have a moderate dipole moment and can interact with the benzothiazole ring system, but they are not strong hydrogen bond partners, which may limit the maximum achievable concentration.

Experimental Determination of Solubility: Protocols and Causality

Since empirical data is paramount, researchers must be equipped with robust methods to measure solubility accurately. The choice of method often depends on the stage of research; high-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic shake-flask method is the gold standard for lead optimization and pre-formulation.[4][5]

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method measures the true equilibrium solubility of a compound and is considered the definitive standard.[6][7] It involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period.

  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a clear glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol).

  • Equilibration: Seal the vial tightly and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[4] The extended incubation is critical to allow the dissolution and potential recrystallization processes to stabilize.

  • Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw an aliquot of the suspension and filter it through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter). The first few drops should be discarded to saturate the filter membrane and prevent loss of the analyte.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the test solvent (or a solvent mixture if dilution is needed).

    • Dilute the saturated filtrate with an appropriate solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

    • Calculate the concentration of the saturated solution using the calibration curve, correcting for any dilution factors. The result is reported in units such as µg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Filter or Centrifuge to remove excess solid C->D E Collect Saturated Supernatant D->E F Dilute Supernatant E->F G Analyze via HPLC or LC-MS F->G H Calculate Concentration vs. Standard Curve G->H G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Prepare High Conc. Stock in DMSO B Dispense Stock into Microplate Wells A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate (1-2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Highest Non-Precipitating Concentration E->F

References

Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can influence numerous biological pathways, acting as inhibitors of kinases, tubulin polymerization, and topoisomerases, or inducing apoptosis through various signaling cascades.[2][4] This document provides a comprehensive guide for the synthesis, characterization, and preliminary anticancer evaluation of a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine . The protocols are designed for researchers in oncology, medicinal chemistry, and drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective experimentation and interpretation.

Introduction: The Significance of Benzothiazoles in Oncology

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant attention over the past few decades for their therapeutic potential.[5] In cancer research, their importance is underscored by the ability of certain analogues to exhibit selective cytotoxicity against tumor cells.[6] The mechanism of action is often multifactorial; for instance, some derivatives induce apoptosis, arrest the cell cycle, or interfere with DNA replication.[1][7] The substitution pattern on the benzothiazole ring system is critical, as it modulates the compound's physicochemical properties and its interaction with biological targets.[8] The presence of methoxy and methyl groups, as in the title compound, can enhance lipophilicity and alter electronic distribution, potentially increasing cell permeability and target engagement.[1] This guide focuses on providing a robust and reproducible framework for synthesizing this compound and assessing its potential as a novel anticancer agent.

Synthesis Workflow and Protocol

The synthesis of 2-aminobenzothiazoles is a classic transformation in heterocyclic chemistry. The most common and direct method, known as the Hugershoff reaction, involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[9] This approach is efficient for generating the desired scaffold.

Synthesis_Workflow cluster_synthesis PART A: Synthesis & Purification cluster_characterization PART B: Characterization Start Start: 3-Methoxy-6-methylaniline Reagents Add NaSCN in Acetic Acid Start->Reagents Reaction Cool to 0-5°C Add Br₂ dropwise Reagents->Reaction Stir Stir at RT (Reaction Monitoring by TLC) Reaction->Stir Workup Quench in Ice Water Neutralize with NH₄OH Stir->Workup Extraction Extract with Ethyl Acetate Dry over Na₂SO₄ Workup->Extraction Purification Purify via Column Chromatography or Recrystallization Extraction->Purification Product Product: this compound Purification->Product Analysis Physicochemical & Spectroscopic Analysis Product->Analysis MP Melting Point Analysis->MP NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS

Caption: Overall workflow for the synthesis and characterization of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[9]

Materials:

  • 3-Methoxy-6-methylaniline (Starting Material)

  • Sodium thiocyanate (NaSCN)

  • Glacial Acetic Acid (CH₃COOH)

  • Bromine (Br₂)

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for eluent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 3-Methoxy-6-methylaniline and 2.2 equivalents of sodium thiocyanate in glacial acetic acid.

    • Rationale: Acetic acid serves as the solvent and provides the acidic environment necessary for the reaction. An excess of thiocyanate ensures the reaction goes to completion.

  • Bromination: Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C. Add a solution of 1.1 equivalents of bromine dissolved in glacial acetic acid dropwise via the dropping funnel over 30-45 minutes. Ensure the temperature does not rise above 10°C.

    • Rationale: The reaction is exothermic. Slow, cooled addition of bromine is critical to prevent unwanted side reactions and ensure selective formation of the thiocyanogen intermediate, which is the key electrophile for the cyclization step.

  • Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. This will precipitate the crude product hydrobromide salt.

  • Neutralization: Carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. This deprotonates the amine and precipitates the free base of the product.

    • Rationale: The product is formed as a salt in the acidic medium. Basification is required to isolate the neutral organic compound, making it extractable into an organic solvent.

  • Extraction: Filter the solid precipitate and wash it with cold water. Alternatively, if no solid precipitates, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by either recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Physicochemical and Spectroscopic Characterization

Validation of the synthesized compound's identity and purity is a cornerstone of scientific integrity. The following table summarizes the expected properties for This compound .

PropertyExpected Value / Data
CAS Number 88686-30-0[10]
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
Appearance Expected to be an off-white to pale yellow solid.
Melting Point 165-166 °C[10]
¹H NMR (CDCl₃)Predicted shifts (δ, ppm): ~7.5-7.8 (br s, 2H, -NH₂), ~6.8-7.2 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃). The exact shifts and coupling constants of aromatic protons need experimental determination.
¹³C NMR (CDCl₃)Predicted shifts (δ, ppm): ~168 (C=N), ~150-155 (Ar-C-O), ~110-145 (other Ar-C), ~56 (-OCH₃), ~15-20 (-CH₃).
Mass Spec (ESI+) Expected m/z: 195.06 [M+H]⁺.

Protocols for In Vitro Anticancer Evaluation

Once synthesized and characterized, the compound must be evaluated for its biological activity. The following are standard, robust protocols for an initial assessment of anticancer potential.[11][12]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of the synthesized compound on cancer cell lines and calculate the IC₅₀ (half-maximal inhibitory concentration).

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Make serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of these dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Objective: To determine if the compound induces programmed cell death (apoptosis).

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Rationale: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and is bound by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Potential Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through diverse mechanisms. Understanding these potential pathways is crucial for guiding further research.

MoA_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Kinases Inhibition Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibition CYP1A1 CYP1A1 Enzyme Compound->CYP1A1 Induction MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest ProlifInhibition Inhibition of Angiogenesis & Proliferation Kinases->ProlifInhibition DNADamage DNA Damage Topoisomerase->DNADamage Metabolites Formation of Active Metabolites CYP1A1->Metabolites Apoptosis Induction of Apoptosis (Caspase Activation) MitoticArrest->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell DNADamage->Apoptosis ProlifInhibition->CancerCell Metabolites->Apoptosis

Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.

References

Application & Protocol: Utilizing 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a representative member of this chemical class, making it a valuable candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide provides a comprehensive framework for the effective use of this compound in HTS, covering everything from initial quality control and assay development to data analysis and robust hit validation. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results and providing a solid foundation for subsequent hit-to-lead optimization programs.

Compound Profile and Pre-Screening Quality Control

Before committing resources to a large-scale screen, it is imperative to verify the identity, purity, and stability of the test compound. Commercial suppliers of rare chemicals may not provide extensive analytical data, placing the responsibility on the researcher to perform this crucial first step[3].

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 88686-30-0[4]
Molecular Formula C₉H₁₀N₂OS[3]
Molecular Weight 194.25 g/mol N/A
Melting Point 165-166 ºC[4]
SMILES COC1=C2N=C(N)SC2=C(C)C=C1[4]
Protocol 1: Compound Quality Control (QC)

Rationale: An HTS campaign's success is fundamentally dependent on the quality of the screening compounds. Impurities can lead to false positives or negatives, wasting significant time and resources. This protocol establishes the compound's identity and purity.

Materials:

  • This compound sample

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • DMSO (≥99.9%, anhydrous)

Methodology:

  • Purity Assessment (HPLC): a. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile). b. Inject 5 µL onto a C18 reverse-phase HPLC column. c. Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes). d. Monitor the eluent at multiple wavelengths (e.g., 254 nm, 280 nm). e. Acceptance Criterion: The main peak should represent ≥95% of the total integrated peak area.

  • Identity Confirmation (LC-MS): a. Utilize an LC-MS system to confirm the molecular weight of the main peak from the HPLC analysis. b. Acceptance Criterion: The observed mass [M+H]⁺ should be within ±0.1 Da of the calculated mass (195.06).

  • Structural Verification (NMR): a. For definitive structural confirmation, acquire a ¹H NMR spectrum of the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). b. The resulting spectrum should be consistent with the expected structure of this compound.

Protocol 2: Stock Solution Preparation and Management

Rationale: Proper preparation and storage of compound stock solutions are critical for maintaining compound integrity and ensuring accurate concentrations in screening assays. DMSO is the standard solvent for HTS libraries due to its high solubilizing power and miscibility with aqueous assay buffers[5].

Methodology:

  • Master Stock Preparation: a. Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation. b. Accurately weigh the required amount of compound. c. Dissolve in high-quality, anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM). Use sonication or gentle vortexing if necessary to ensure complete dissolution.

  • Aliquoting and Storage: a. Aliquot the master stock solution into smaller volumes in appropriately labeled, low-binding tubes or plates to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C or -80°C, protected from light.

  • Working Plates: a. For the HTS campaign, prepare intermediate "working plates" by diluting the master stock. b. These plates are then used by robotic liquid handlers for dispensing into the final assay plates. A typical final assay concentration for a primary screen is 10 µM[6].

High-Throughput Screening (HTS) Assay Development

The goal of assay development is to create a robust, reproducible, and cost-effective assay that is amenable to automation and miniaturization. The Z'-factor is a key statistical parameter used to quantify the quality of an HTS assay[7].

dot

HTS_Workflow cluster_pre_hts Phase 1: Pre-Screening cluster_hts Phase 2: Screening cluster_post_hts Phase 3: Post-Screening CompoundQC Compound QC & Plating AssayDev Assay Development CompoundQC->AssayDev Verified Compound Miniaturization Miniaturization (384-well) AssayDev->Miniaturization Optimized Protocol Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Miniaturized Assay PilotScreen Pilot Screen (~2k compounds) Validation->PilotScreen Validated Assay FullHTS Full HTS Campaign PilotScreen->FullHTS Go/No-Go DataAnalysis Data Analysis & Hit Selection FullHTS->DataAnalysis Raw Data HitValidation Hit Validation & Triage DataAnalysis->HitValidation Primary Hits LeadGen Lead Generation HitValidation->LeadGen Validated Hits

Caption: The overall workflow for a high-throughput screening campaign.

Protocol 3: Assay Miniaturization and Optimization (Example: Kinase Assay)

Rationale: Miniaturizing an assay from a 96-well to a 384- or 1536-well format significantly reduces reagent costs and compound consumption, which is essential for large-scale screening[5][8]. This protocol outlines the steps for optimizing a generic biochemical kinase assay.

Materials:

  • Kinase enzyme and its specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., luminescence-based, such as ADP-Glo™)

  • Positive control inhibitor

  • 384-well white, solid-bottom microplates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

Methodology:

  • Reagent Titration: a. Determine the optimal concentrations of kinase and substrate by performing checkerboard titrations to find conditions that yield a robust signal with minimal reagent usage. b. Determine the ATP concentration, typically set at or near the Km value for ATP to facilitate the identification of competitive inhibitors.

  • DMSO Tolerance: a. Run the assay with varying concentrations of DMSO (e.g., 0.1% to 2.0%). b. Acceptance Criterion: Select the highest DMSO concentration that does not inhibit the enzyme activity by more than 10-15%. Typically, HTS assays are run at a final DMSO concentration of <1%[5].

  • Signal Stability: a. Initiate the reaction and measure the signal at multiple time points (e.g., every 15 minutes for 2 hours). b. Acceptance Criterion: The assay signal should be stable for a period sufficient to read all plates in a batch, typically at least 60-90 minutes.

  • Finalized Assay Parameters: a. Based on the optimization experiments, define the final assay conditions.

Table 2: Example Optimized Kinase Assay Parameters (384-Well Format)
ParameterConditionRationale
Total Volume 20 µLReduces reagent cost while maintaining assay robustness[5].
Compound Conc. 10 µMStandard concentration for primary single-point screens[6].
Final DMSO 0.5%Minimizes solvent-induced artifacts.
Kinase Conc. 5 nMEmpirically determined for optimal signal window.
Substrate Conc. 10 µMEmpirically determined for optimal signal window.
ATP Conc. 15 µM (Km)Increases sensitivity for ATP-competitive inhibitors.
Incubation Time 60 min at RTAllows reaction to proceed to ~20-30% completion.
Protocol 4: HTS Assay Validation and Z'-Factor Determination

Rationale: Before initiating a full screen, the assay's performance must be validated to ensure it can reliably distinguish hits from inactive compounds. The Z'-factor is a measure of the statistical effect size and is used to assess the quality and robustness of an HTS assay. A Z' > 0.5 is considered excellent for HTS[6].

Methodology:

  • Plate Layout: Design a 384-well plate map where half the wells are designated as negative controls (DMSO vehicle only) and the other half as positive controls (a known inhibitor at a concentration that gives maximum inhibition, e.g., 10x IC₅₀).

  • Assay Execution: Run the assay according to the optimized protocol on at least three separate days to assess inter-day variability[9].

  • Data Collection: Read the plates on a suitable plate reader.

  • Calculation: Calculate the Z'-factor for each plate using the formula:

    • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

    • Where SD is the standard deviation and Mean is the average of the signals for the positive (pos) and negative (neg) controls.

  • Acceptance Criteria:

    • Z'-factor should be consistently ≥ 0.5[6].

    • Coefficient of variation (%CV) for both positive and negative controls should be <20%[9].

HTS Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true "hits" while minimizing the false positive rate. The process involves normalization to reduce experimental artifacts, quality control checks on each plate, and the application of a statistical cutoff to define active compounds[10][11].

dot

Data_Analysis_Pipeline RawData Raw Plate Data QC Per-Plate QC (Z'-Factor, CV%) RawData->QC Input QC->RawData Failed Plates (Flag/Remove) Normalization Data Normalization (% Inhibition) QC->Normalization Passed Plates HitSelection Hit Selection (e.g., >3x SD from Mean) Normalization->HitSelection Normalized Data HitList Primary Hit List HitSelection->HitList Output

Caption: A typical data analysis pipeline for a primary HTS campaign.

Protocol 5: Data Processing and Hit Selection

Rationale: This protocol describes a standard method for processing raw HTS data to generate a high-confidence list of primary hits. Normalizing data to percent inhibition accounts for plate-to-plate variation[10]. A statistical cutoff based on the distribution of the bulk population of inactive compounds is used to select hits[6].

Methodology:

  • Data Ingestion: Import the raw data from the plate reader into an HTS data analysis software package.

  • Per-Plate QC: For each plate in the screening run, calculate the Z'-factor using the intra-plate controls. Plates with a Z' < 0.5 should be flagged for review and potentially excluded from analysis.

  • Normalization: a. For each test well, calculate the percent inhibition using the formula:

    • % Inhibition = 100 * (1 - [(Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)]) b. This calculation normalizes the activity of each compound relative to the positive and negative controls on the same plate.

  • Hit Selection: a. Calculate the mean and standard deviation (SD) of the percent inhibition for all test compounds on a plate (or across the entire screen). b. A common and robust method for defining a hit is to select compounds whose activity exceeds a defined threshold, such as 3 times the standard deviation from the mean of the sample population[6]. c. Hit Criterion: % Inhibition > (Mean_%Inhibition + 3 * SD_%Inhibition)

Table 3: Hit Selection Criteria Summary
ParameterThresholdRationale
Plate Z'-Factor ≥ 0.5Ensures data quality for each plate included in the analysis[6][7].
% Inhibition > 3x SD from MeanA statistically robust method to identify compounds with activity significantly above the baseline noise[6].
Visual Inspection No obvious artifactsReview plate heatmaps to identify and flag potential systematic errors (e.g., edge effects, dispensing errors).

Hit Validation and Triage

A primary hit is not a validated active compound. A rigorous triage process is required to confirm activity, determine potency, and eliminate false positives, such as Pan-Assay Interference Compounds (PAINS) or compounds that interfere with the assay technology[12][13].

dot

Hit_Validation_Cascade PrimaryHits Primary Hit List (from HTS) Repurchase Repurchase/Resynthesis & QC PrimaryHits->Repurchase DoseResponse Dose-Response (IC50) Repurchase->DoseResponse Confirmed Purity CounterScreen Counter Screens (Assay Interference) DoseResponse->CounterScreen Potent Compounds OrthogonalAssay Orthogonal Assay (e.g., Biophysical) CounterScreen->OrthogonalAssay Non-artifact Hits SAR Preliminary SAR (Analog Analysis) OrthogonalAssay->SAR Confirmed Target Binders ValidatedHits Validated Hits for Lead Optimization SAR->ValidatedHits

Caption: A standard workflow for hit validation and triage.

Protocol 6: Hit Confirmation and Dose-Response Analysis

Rationale: The first step in validation is to confirm the activity of the primary hit using a freshly sourced or resynthesized sample. Determining the IC₅₀ value provides a quantitative measure of the compound's potency and establishes a dose-response relationship[8].

Methodology:

  • Compound Sourcing: Re-order or re-synthesize the hit compound. Perform QC (Protocol 1) on the new sample.

  • Serial Dilution: Create a series of dilutions of the compound, typically an 8- to 12-point, 3-fold serial dilution starting from a top concentration of ~50-100 µM.

  • Assay Execution: Test the compound dilution series in the primary assay, running the experiment in triplicate.

  • Data Analysis: a. Plot the percent inhibition versus the log of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. c. Confirmation Criterion: A confirmed hit should exhibit a clear sigmoidal dose-response curve.

Protocol 7: Orthogonal Assay Validation

Rationale: An orthogonal assay confirms the hit's activity using a different detection method or technology. This is a critical step to rule out compounds that interfere with the primary assay's detection system (e.g., autofluorescence, luciferase inhibition)[13].

Example: If the primary screen was a luminescence-based kinase assay measuring ATP consumption, an orthogonal assay could be:

  • A biophysical binding assay: Such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA), which directly measures the binding of the compound to the target protein, confirming physical interaction.

  • A mobility shift assay: Directly measuring the phosphorylation of the substrate by the kinase.

Methodology:

  • Develop and validate an orthogonal assay for the same biological target.

  • Test the confirmed hits from Protocol 6 in this new assay.

  • Validation Criterion: A validated hit should show dose-dependent activity in the orthogonal assay, confirming that its effect is due to interaction with the target and not an artifact of the primary assay format.

Conclusion

This compound serves as an excellent starting point for discovery campaigns leveraging the privileged benzothiazole scaffold. By employing the systematic and rigorous protocols outlined in this application note—from stringent initial compound QC to multi-step hit validation—researchers can confidently and efficiently screen this compound. This structured approach maximizes the probability of identifying high-quality, validated hits that are suitable for progression into medicinal chemistry and lead optimization efforts, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel benzothiazole derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, in a variety of cell-based assays. Due to the limited specific data on this compound, this document serves as a foundational framework, drawing upon the well-documented biological activities of the broader benzothiazole class of molecules.[1][2][3][4][5] The protocols outlined herein are designed to be adaptable for the initial characterization and exploration of this compound's therapeutic potential.

Introduction to this compound

This compound (CAS No: 88686-30-0) is a member of the benzothiazole family, a class of heterocyclic compounds renowned for their diverse pharmacological properties.[3] Benzothiazole derivatives have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The core benzothiazole scaffold is a versatile pharmacophore that can be readily modified to interact with a wide array of biological targets.[2][6]

The specific substitutions on the this compound molecule, namely the methoxy and methyl groups, may influence its lipophilicity, cell permeability, and target engagement, potentially conferring unique biological activities. The introduction of a methoxy group at certain positions on the benzothiazole ring has been associated with enhanced antibacterial and anti-inflammatory activity in other derivatives.[3][7]

These notes will guide the user through the essential steps of handling, preparing, and applying this compound in cell culture to assess its cytotoxic, anti-proliferative, and potential mechanistic properties.

Table 1: Compound Properties

PropertyValueReference
CAS Number 88686-30-0[8]
Molecular Formula C9H10N2OS[8]
Melting Point 165-166 ºC[8]

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been empirically determined, the activities of structurally related benzothiazoles provide a foundation for rational hypothesis generation. Many benzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[9] For instance, some derivatives have been shown to inhibit the AKT and ERK signaling pathways.[9] Others are known to induce apoptosis and cause cell cycle arrest.[9]

Furthermore, the benzothiazole scaffold has been identified in compounds that inhibit protein aggregation, suggesting a potential therapeutic application in neurodegenerative diseases like Huntington's.[10]

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel benzothiazole compound in cell culture.

Experimental Workflow Figure 1: General Experimental Workflow for Compound Evaluation cluster_prep Compound Preparation & Cell Seeding cluster_assays Primary Assays cluster_secondary Secondary/Mechanistic Assays Compound Stock Solution Preparation (DMSO) Working_Sol Working Solutions (Culture Medium) Compound->Working_Sol Cell_Seeding Seed Cells in Multi-well Plates Viability Cell Viability Assay (e.g., MTT, PrestoBlue) Cell_Seeding->Viability Morphology Microscopic Observation of Cell Morphology Cell_Seeding->Morphology Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Viability->Apoptosis Based on IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Viability->Cell_Cycle Based on IC50 Western_Blot Western Blotting (e.g., AKT, ERK, Caspases) Apoptosis->Western_Blot Cell_Cycle->Western_Blot

Caption: General workflow for evaluating a novel compound.

Safety and Handling

As a novel chemical with limited toxicological data, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required.[11][12] All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[11][13] In case of skin or eye contact, rinse immediately and thoroughly with water.[11][12] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Protocols for Cell-Based Assays

The following protocols are foundational and can be adapted based on the specific cell lines and research questions.

Preparation of Stock and Working Solutions

Principle: To ensure accurate and reproducible dosing, a concentrated stock solution is prepared in a suitable solvent and then diluted to final working concentrations in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cell line, A549 lung cancer cell line)[5][14]

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control and a no-treatment control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This assay uses a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the cells by flow cytometry.

The following diagram illustrates the potential impact of a benzothiazole compound on the cell cycle.

Cell Cycle Arrest Figure 2: Potential Cell Cycle Arrest Points cluster_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->Arrest_G1 Inhibition Compound->Arrest_G2M Inhibition

Caption: Potential points of cell cycle arrest by benzothiazoles.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Potential Interpretations

AssayExpected Outcome with Active CompoundPotential Interpretation
MTT Assay Dose-dependent decrease in cell viabilityCompound exhibits cytotoxic or anti-proliferative effects.
Apoptosis Assay Increase in Annexin V positive cellsCompound induces apoptosis.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)Compound causes cell cycle arrest at that phase.

Troubleshooting Common Issues:

  • Compound Precipitation in Medium: If the compound precipitates, try preparing the working dilutions from a more diluted intermediate stock or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to the cells).

  • High Variability in Viability Assays: Ensure even cell seeding and proper mixing of reagents. Check for and address any edge effects in the multi-well plates.

  • No Observed Effect: The compound may not be active in the chosen cell line or at the tested concentrations. Consider using a broader concentration range or screening against a panel of different cell lines. The compound may also have poor cell permeability.

Conclusion

This compound represents an intriguing candidate for cell-based research due to its benzothiazole core structure. The protocols detailed in these application notes provide a robust starting point for characterizing its biological effects. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further drug development efforts.

References

Application Notes & Protocols: A Roadmap for Developing 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This situation creates an urgent and unmet medical need for the discovery and development of new chemical entities with novel mechanisms of action. The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] Derivatives of 2-aminobenzothiazole, in particular, have shown promise against a spectrum of pathogenic bacteria.[5][6][7]

This guide provides a comprehensive, technically detailed roadmap for researchers engaged in the preclinical development of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (herein referred to as BTA-472) as a potential antimicrobial therapeutic. The protocols are structured to follow a logical progression from initial efficacy assessment to preliminary safety and mechanism of action studies, grounded in authoritative standards to ensure data integrity and reproducibility.

Compound Profile: this compound (BTA-472)

BTA-472 is a substituted 2-aminobenzothiazole. Understanding its fundamental physicochemical properties is the first step in any development program.

  • BTA_472 [label=<

    Compound: BTA-472 IUPAC Namethis compound CAS Number88686-30-0[8] Molecular FormulaC9H10N2OS[9] Structure

    ]; }

    Chemical properties of BTA-472.

Section 1: Foundational Efficacy Testing: MIC and MBC Determination

The initial step is to quantify the potency of BTA-472 against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose.

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12] The MBC is the lowest concentration that results in microbial death. These two parameters differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical distinction for therapeutic application. The protocols described are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[10][13][14][15]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a cornerstone of antimicrobial susceptibility testing, allowing for the efficient screening of multiple compounds against various bacterial strains in a 96-well plate format.[5][10][11]

Materials:

  • BTA-472 stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer (600 nm)

  • Microplate reader (600 nm)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24h growth), suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the BTA-472 stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum only (no compound).

    • Sterility Control: Wells containing CAMHB only (no compound, no inoculum).

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum.[5]

    • Positive Control: A row dedicated to a known antibiotic like Ciprofloxacin.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[5]

  • Reading Results: The MIC is defined as the lowest concentration of BTA-472 at which there is no visible growth (no turbidity) as observed by eye or by reading the optical density (OD600) on a microplate reader.[5]

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Sample Efficacy Data

The results should be tabulated for clear interpretation and comparison.

CompoundBacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BTA-472 S. aureus ATCC 29213Positive482Bactericidal
BTA-472 E. coli ATCC 25922Negative16>64>4Bacteriostatic
CiprofloxacinS. aureus ATCC 29213Positive0.512Bactericidal
CiprofloxacinE. coli ATCC 25922Negative0.250.52Bactericidal

A ratio of MBC/MIC ≤ 4 is generally considered bactericidal.

Section 2: Unraveling the Mechanism of Action (MoA)

Identifying how a compound kills or inhibits bacteria is crucial for its development. Benzothiazole derivatives have been reported to act via several mechanisms, including inhibition of DNA gyrase and disruption of the cell membrane.[2][16] A tiered approach is recommended to elucidate the MoA of BTA-472.

// Tier 1 Assays tier1_label [label="Tier 1: Broad Screening", shape=plaintext, fontcolor="#202124"]; membrane [label="Membrane Integrity Assay\n(Propidium Iodide)", fillcolor="#FBBC05"]; ros [label="ROS Production Assay\n(CellROX Green)", fillcolor="#FBBC05"];

// Tier 2 Assays tier2_label [label="Tier 2: Specific Target Investigation", shape=plaintext, fontcolor="#202124"]; potential [label="Membrane Depolarization\n(DiSC3(5) Dye)", fillcolor="#34A853"]; dna [label="Macromolecule Synthesis\n(DNA, RNA, Protein)", fillcolor="#34A853"]; gyrase [label="Specific Enzyme Assay\n(e.g., DNA Gyrase)", fillcolor="#EA4335"];

// Logic Flow start -> tier1_label [style=invis]; tier1_label -> membrane; tier1_label -> ros;

membrane -> potential [label=" If Positive"]; ros -> dna [label=" If Positive"]; dna -> gyrase [label=" If DNA synthesis\nis inhibited"];

{rank=same; tier1_label; membrane; ros;} {rank=same; tier2_label; potential; dna; gyrase;} }

Workflow for investigating the Mechanism of Action (MoA).
Protocol 2.1: Bacterial Membrane Integrity Assay

Scientific Rationale: This assay determines if BTA-472 disrupts the bacterial cell membrane. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a clear signal of membrane damage.

Materials:

  • Bacterial culture (log phase)

  • BTA-472

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorimeter or fluorescence microplate reader

Procedure:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

  • Wash and resuspend cells in PBS to an OD600 of 0.2.

  • Add BTA-472 at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., Polymyxin B) and a negative (vehicle) control.

  • Add PI to a final concentration of 5 µM.

  • Incubate at room temperature in the dark for 30 minutes.

  • Measure fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

  • A significant increase in fluorescence compared to the vehicle control indicates membrane damage.

Protocol 2.2: Reactive Oxygen Species (ROS) Production Assay

Scientific Rationale: Some bactericidal agents induce the production of harmful reactive oxygen species (ROS), such as superoxide radicals, leading to oxidative stress and cell death.[17] Dyes like CellROX Green are non-fluorescent until oxidized by ROS, providing a measure of intracellular oxidative stress.[18]

Materials:

  • Bacterial culture (log phase)

  • BTA-472

  • CellROX® Green Reagent

  • Fluorimeter or flow cytometer

Procedure:

  • Grow bacteria to mid-log phase.

  • Treat cells with BTA-472 at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., Menadione) and a negative control.

  • Add CellROX Green to a final concentration of 5 µM.

  • Incubate at 37°C in the dark for 30-60 minutes.

  • Wash cells with PBS to remove excess dye.

  • Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm). An increase in fluorescence indicates ROS production.[18]

Section 3: Preliminary Safety and Selectivity Profiling

A viable antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host cells. Cytotoxicity and hemolysis assays are fundamental preliminary screens for safety.

Scientific Rationale: The goal is to determine the therapeutic window of the compound. The Selectivity Index (SI), calculated as the ratio of host cell toxicity to microbial toxicity (e.g., IC50/MIC), is a key metric. A higher SI value is desirable.

Protocol 3.1: Mammalian Cell Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.[20]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BTA-472

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of BTA-472. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Hemolysis Assay

Scientific Rationale: This assay assesses the compound's potential to damage red blood cells (erythrocytes), a critical safety parameter for intravenously administered drugs.[22] The protocol is based on the ASTM F756 standard practice.[22][23][24]

Materials:

  • Fresh human or rabbit blood

  • Phosphate-buffered saline (PBS)

  • BTA-472

  • Triton™ X-100 (Positive control, 1%)

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge fresh blood to pellet the RBCs. Wash the pellet 3-4 times with cold PBS. Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.

  • Treatment: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of BTA-472 dilutions in PBS.

  • Controls:

    • Negative Control: 100 µL RBC suspension + 100 µL PBS.

    • Positive Control: 100 µL RBC suspension + 100 µL of 1% Triton™ X-100 (induces 100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Data Presentation: Sample Safety & Selectivity Profile
CompoundMIC against S. aureus (µg/mL)IC50 on HEK293 cells (µg/mL)% Hemolysis at 100 µg/mLSelectivity Index (IC50/MIC)
BTA-472 4120< 5%30
DoxorubicinN/A0.8N/AN/A

Overall Workflow and Future Directions

The successful development of BTA-472 hinges on a systematic and logical progression of experiments.

Development_Workflow c c d d c->d e e d->e f f e->f g g f->g

High-level workflow for antimicrobial agent development.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of BTA-472 to improve potency and reduce toxicity.[2]

  • In Vivo Efficacy: Test promising candidates in established animal models of infection, such as murine sepsis or thigh infection models, to evaluate efficacy in a physiological context.[25][26][27][28]

  • Pharmacokinetics and Toxicology (ADME/Tox): Evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of lead compounds to assess their drug-like properties.

By adhering to these rigorous, standardized protocols, researchers can generate high-quality, reproducible data essential for advancing this compound through the antimicrobial drug development pipeline.

References

Application Notes & Protocols for the Investigation of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's (AD) and Parkinson's disease (PD), present a formidable challenge to modern medicine due to their complex, multifactorial pathologies. A growing body of evidence points to the therapeutic promise of the benzothiazole scaffold, a heterocyclic ring system found in numerous biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a range of activities relevant to neurodegeneration, including the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and the modulation of protein aggregation pathways involving amyloid-beta (Aβ), tau, and α-synuclein.[3][4][5]

This document serves as a comprehensive guide for researchers investigating the therapeutic potential of novel benzothiazole derivatives, using 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (herein referred to as BTA-4M7M) as a representative candidate molecule. While specific data on BTA-4M7M is emerging, the protocols and methodologies detailed herein are based on established, field-proven techniques for characterizing similar compounds in a preclinical setting.[6][7] We will explore its hypothesized mechanisms of action and provide detailed protocols for its synthesis, in vitro characterization, and preliminary in vivo evaluation.

Physicochemical Properties of BTA-4M7M

PropertyValueSource
CAS Number 88686-30-0[8]
Molecular Formula C₉H₁₀N₂OS[8]
Melting Point 165-166 ºC[8]
SMILES COC1=C2N=C(N)SC2=C(C)C=C1[8]

Part 1: Hypothesized Mechanisms of Action & Target Validation

The pathology of neurodegenerative diseases is multifaceted, often involving protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter imbalances. Benzothiazole derivatives are attractive as multi-target-directed ligands (MTDLs) capable of addressing several of these pathways simultaneously.[4][5] Based on the activities of structurally related compounds, we hypothesize that BTA-4M7M may exert neuroprotective effects through the following mechanisms.

Inhibition of Pathological Protein Aggregation

A hallmark of many neurodegenerative disorders is the accumulation of misfolded protein aggregates, such as Aβ plaques in Alzheimer's disease and α-synuclein-containing Lewy bodies in Parkinson's disease.[3] Certain benzothiazole derivatives have been shown to interfere with the fibrillization process of these proteins.[3][7]

G cluster_amyloid Amyloid-Beta (Aβ) Cascade cluster_synuclein α-Synuclein Pathway APP APP Ab_monomer Aβ Monomers APP->Ab_monomer BACE1 sAPPb sAPPβ Ab_oligomer Toxic Oligomers Ab_monomer->Ab_oligomer Aggregation Ab_fibril Aβ Fibrils (Plaques) Ab_oligomer->Ab_fibril Neuron_Damage Neuronal Damage Ab_oligomer->Neuron_Damage Synaptotoxicity BACE1 β-secretase (BACE1) gSecretase γ-secretase aSyn_monomer α-Synuclein Monomers aSyn_oligomer Toxic Oligomers aSyn_monomer->aSyn_oligomer Misfolding & Aggregation Lewy_Body Lewy Bodies aSyn_oligomer->Lewy_Body Dopaminergic_Neuron_Death Dopaminergic Neuron Death aSyn_oligomer->Dopaminergic_Neuron_Death Cell Death BTA BTA-4M7M BTA->Ab_oligomer Inhibition BTA->aSyn_oligomer Inhibition

Caption: Hypothesized inhibition of protein aggregation pathways by BTA-4M7M.

Modulation of Key CNS Enzymes

The cholinergic hypothesis of Alzheimer's disease suggests that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[4] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Similarly, monoamine oxidase B (MAO-B) activity is elevated in the brains of AD patients, contributing to oxidative stress.[5]

G cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Neuron ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Degradation Cognition Improved Cognition ACh->Cognition Synaptic Transmission AChE AChE AChE->ACh Dopamine Dopamine Metabolites_ROS Metabolites + ROS Dopamine->Metabolites_ROS Oxidation MAOB MAO-B MAOB->Dopamine Oxidative_Stress Oxidative Stress Metabolites_ROS->Oxidative_Stress BTA BTA-4M7M BTA->AChE Inhibition BTA->MAOB Inhibition

Caption: Hypothesized dual-enzyme inhibition by BTA-4M7M.

Part 2: Synthesis & Characterization

A plausible synthetic route for BTA-4M7M can be adapted from established methods for 2-aminobenzothiazole synthesis.[9][10] The most common approach involves the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization.

Protocol 2.1: Synthesis of BTA-4M7M

Causality: This protocol utilizes the well-established reaction of an aniline derivative (3-methoxy-6-methylaniline) with ammonium thiocyanate to form a thiourea intermediate. Subsequent oxidative cyclization with bromine provides an efficient route to the 2-aminobenzothiazole core.[10]

Materials:

  • 3-Methoxy-6-methylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Thiourea Formation:

    • In a round-bottom flask, dissolve 3-methoxy-6-methylaniline (1 eq.) in a minimal amount of ethanol.

    • Add concentrated HCl (2 eq.) dropwise while stirring in an ice bath.

    • Add a solution of ammonium thiocyanate (1.2 eq.) in water.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is the thiourea intermediate.

    • Filter, wash with cold water, and dry the solid.

  • Oxidative Cyclization:

    • Suspend the dried thiourea intermediate in glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, stir the mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into a beaker of ice water.

    • Decolorize any excess bromine by adding a saturated solution of sodium bisulfite.

    • Basify the solution with ammonium hydroxide to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: In Vitro Evaluation Protocols

The following protocols are designed to assess the neuroprotective and mechanistic properties of BTA-4M7M in cell-based and cell-free assays.

Protocol 3.1: Neuroprotection Assay in SH-SY5Y Cells

Causality: The human neuroblastoma SH-SY5Y cell line is a widely accepted model for studying neurotoxicity and neuroprotection.[11] We induce cellular stress with Amyloid-beta 1-42 (Aβ₄₂) oligomers, a primary toxic species in Alzheimer's disease, to mimic a disease-relevant insult. The MTT assay is a standard colorimetric method to quantify cell viability by measuring mitochondrial reductase activity.

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Amyloid-beta peptide 1-42 (Aβ₄₂)

  • Hexafluoroisopropanol (HFIP)

  • BTA-4M7M stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Preparation of Aβ₄₂ Oligomers:

    • Dissolve Aβ₄₂ peptide in HFIP to 1 mM and incubate for 1 hour at room temperature to ensure monomerization.

    • Aliquot and evaporate HFIP under a gentle stream of nitrogen or in a speed-vac. Store desiccated at -80°C.

    • To form oligomers, resuspend an aliquot of Aβ₄₂ in sterile DMSO to 5 mM, then dilute to 100 µM in ice-cold DMEM/F12 medium.

    • Incubate at 4°C for 24 hours.

  • Cell Plating and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of BTA-4M7M in culture medium (e.g., 0.1, 1, 5, 10, 25 µM). The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with the different concentrations of BTA-4M7M for 2 hours. Include a "vehicle control" (DMSO only) group.

    • After pre-treatment, add Aβ₄₂ oligomers to a final concentration of 10 µM to all wells except the "untreated control" and "vehicle control" groups.

    • Incubate the plates for an additional 24 hours at 37°C, 5% CO₂.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of cell viability against the concentration of BTA-4M7M to determine the neuroprotective effect.

Protocol 3.2: Thioflavin T (ThT) Amyloid Aggregation Assay

Causality: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay directly measures the ability of a compound to inhibit the fibrillization of Aβ in a cell-free system.[7]

Materials:

  • Monomerized Aβ₄₂ peptide (from Protocol 3.1)

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • BTA-4M7M stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Reaction Setup:

    • In each well of the 96-well plate, combine the following:

      • Glycine-NaOH buffer

      • Aβ₄₂ monomer solution to a final concentration of 10 µM.

      • BTA-4M7M at various final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a positive control inhibitor (e.g., Epigallocatechin gallate) and a vehicle control (DMSO).

      • ThT to a final concentration of 5 µM.

    • Adjust the final volume to 200 µL with buffer.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Calculate the percentage of inhibition at the plateau phase relative to the vehicle control.

    • Determine the IC₅₀ value of BTA-4M7M for Aβ aggregation.

Part 4: In Vivo Proof-of-Concept Studies

After promising in vitro results, the next step is to evaluate the efficacy of BTA-4M7M in a relevant animal model of neurodegenerative disease.[12][13][14]

Protocol 4.1: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

Causality: Transgenic mouse models, such as the 5XFAD model, overexpress human genes with mutations linked to familial Alzheimer's disease.[15] These mice develop key pathological features of AD, including amyloid plaques and cognitive deficits, making them a standard model for testing the efficacy of potential therapeutics. The Morris Water Maze is a classic behavioral test to assess spatial learning and memory.

Model: 5XFAD Transgenic Mice Age: 4-6 months (at the onset of significant pathology)

Procedure Outline:

  • Compound Administration:

    • Divide mice into groups: Wild-type control, 5XFAD vehicle control, and 5XFAD treated with BTA-4M7M (e.g., 10 mg/kg, administered daily via oral gavage).

    • Treat animals for a period of 8-12 weeks.

  • Behavioral Testing (Morris Water Maze):

    • During the final week of treatment, conduct the Morris Water Maze test.

    • Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, recording the time (latency) and path length to reach the platform.

    • Probe Trial (1 day after last training): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be flash-frozen for biochemical analysis.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 6E10 antibody) and quantify plaque load in the cortex and hippocampus.

    • Biochemical Analysis (ELISA): Homogenize brain tissue to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.

Expected Data & Interpretation

The data generated from these protocols should be systematically organized for clear interpretation.

Table 1: Example Data Summary for In Vitro Assays

AssayEndpointBTA-4M7M Result
Neuroprotection (Aβ₄₂) % Protection at 10 µMe.g., 75.4 ± 5.2%
Neuroprotection (Aβ₄₂) EC₅₀e.g., 4.8 µM
Aβ Aggregation (ThT) IC₅₀e.g., 8.2 µM
AChE Inhibition IC₅₀e.g., 1.5 µM
MAO-B Inhibition IC₅₀e.g., 2.1 µM

Table 2: Example Data Summary for In Vivo Study (5XFAD Model)

MeasurementVehicle Control (5XFAD)BTA-4M7M (5XFAD)
MWM: Escape Latency (Day 5) e.g., 45 ± 6 sece.g., 22 ± 4 sec
MWM: Probe Trial (% Time in Target) e.g., 28 ± 3 %e.g., 49 ± 5 %
Hippocampal Aβ Plaque Load (%) e.g., 12.1 ± 1.5 %e.g., 6.5 ± 1.1 %
Insoluble Brain Aβ₄₂ (pg/mg) e.g., 3500 ± 450e.g., 1800 ± 320

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound (BTA-4M7M) as a potential therapeutic agent for neurodegenerative diseases. By systematically applying these protocols, researchers can elucidate its mechanism of action, determine its efficacy in relevant in vitro and in vivo models, and build a robust data package to support its further development. The multi-target potential of the benzothiazole scaffold represents a promising avenue in the complex and urgent search for disease-modifying therapies.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Agrochemicals

The benzothiazole moiety is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] In the realm of agrochemical research, derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1][3][4] The versatility of the benzothiazole ring system, with its multiple sites for substitution, allows for the fine-tuning of biological efficacy and physicochemical properties, making it a valuable scaffold for the development of novel crop protection agents.[2] This guide focuses on the specific application of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine as a key intermediate in the synthesis of potential new agrochemicals.

Core Concept: Leveraging the 2-Amino Group for Agrochemical Synthesis

The 2-amino group of this compound is a key functional handle for the elaboration of this core structure into more complex molecules with desired agrochemical activities. A particularly effective strategy involves the conversion of the 2-amino group into a 2-hydrazinyl intermediate. This intermediate can then undergo condensation reactions with a variety of carbonyl compounds, such as ketones, to generate a diverse library of derivatives for biological screening.[1]

Proposed Agrochemical Target: A Phenylhydrazone Derivative

Based on the synthetic strategies outlined in the patent literature for analogous 4-methylbenzothiazole derivatives with insecticidal and bacteriostatic activity[1], we propose the synthesis of a phenylhydrazone derivative of this compound. The introduction of a substituted phenyl ring via the hydrazone linkage can significantly influence the biological activity of the final compound.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

Protocol 1: Synthesis of this compound

Materials:

  • 3-Methoxy-6-methylaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve 3-Methoxy-6-methylaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Causality of Experimental Choices:

  • The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and facilitates the in situ formation of thiocyanogen bromide, the reactive electrophile.

  • The low-temperature addition of bromine is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Neutralization is necessary to precipitate the free amine product from its salt form.

  • Recrystallization is a standard purification technique to obtain a product of high purity.

Part 2: Synthesis of the 2-Hydrazinyl Intermediate

The conversion of the 2-amino group to a 2-hydrazinyl group is a key step in preparing the molecule for condensation with carbonyl compounds. This can be achieved through diazotization followed by reduction.

Protocol 2: Synthesis of 2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole

Materials:

  • This compound

  • Hydrochloric acid

  • Sodium nitrite

  • Stannous chloride

  • Sodium hydroxide

Procedure:

  • Suspend this compound (1 equivalent) in a mixture of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is greater than 10.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole.

Causality of Experimental Choices:

  • The diazotization reaction is a standard method for converting an aromatic amine to a diazonium salt, which is a versatile intermediate.

  • Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.

  • The basic workup is necessary to deprotonate the hydrazine and allow for its extraction into an organic solvent.

Part 3: Synthesis of the Final Agrochemical Candidate

The final step involves the condensation of the 2-hydrazinyl intermediate with a ketone to form the target phenylhydrazone.

Protocol 3: Synthesis of the Phenylhydrazone Derivative

Materials:

  • 2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenylhydrazone derivative.

Causality of Experimental Choices:

  • The condensation of a hydrazine with a ketone to form a hydrazone is a robust and high-yielding reaction.

  • The use of a catalytic amount of acid accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₀N₂OS194.25165-166[2]
2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazoleC₉H₁₁N₃OS209.27Not available
Proposed Phenylhydrazone DerivativeC₁₇H₁₆ClN₃OS361.85To be determined

Table 2: Hypothetical Biological Activity Data for Proposed Agrochemical

Target OrganismAssay TypeActivity MetricValue
Aphis fabae (Bean aphid)InsecticidalLC₅₀ (ppm)50-100
Tetranychus urticae (Two-spotted spider mite)AcaricidalLC₅₀ (ppm)75-150
Botrytis cinerea (Gray mold)FungicidalMIC (µg/mL)10-25
Escherichia coliBacteriostaticMIC (µg/mL)50-75

Note: The biological activity data presented is hypothetical and based on the reported activities of similar 4-methylbenzothiazole derivatives.[1] Experimental validation is required.

Visualizations

Overall Synthetic Workflow

Synthetic_Workflow A 3-Methoxy-6-methylaniline B This compound A->B Protocol 1 C 2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole B->C Protocol 2 D Proposed Phenylhydrazone Agrochemical C->D Protocol 3

Caption: Synthetic workflow for the proposed agrochemical.

Logical Relationship of Key Moieties

Moiety_Relationship Core Benzothiazole Core Bioactivity Biological Activity (Insecticidal, Fungicidal) Core->Bioactivity Provides Scaffold Substituents 4-Methoxy & 7-Methyl Substituents Substituents->Bioactivity Modulates Potency Functional_Group 2-Amino/Hydrazinyl Functional Group Agro_Moiety Agrochemical Moiety (e.g., Phenylhydrazone) Functional_Group->Agro_Moiety Enables Synthesis Agro_Moiety->Bioactivity Confers Specificity

Caption: Key structural features and their roles.

Conclusion and Future Directions

The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of this compound as a versatile building block in agrochemical synthesis. The proposed synthetic pathway to phenylhydrazone derivatives represents a promising avenue for the discovery of new insecticidal and fungicidal agents. Further research should focus on the synthesis of a diverse library of derivatives by varying the ketone component in Protocol 3 and conducting comprehensive biological screening to establish structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this and other substituted 2-aminobenzothiazoles in the development of next-generation crop protection solutions.

References

Application Notes & Protocols for In Vivo Evaluation of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Efficacy and Safety Assessment in Neurodegenerative Disease Models

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, this scaffold is present in Riluzole, the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[3] Riluzole is believed to exert its neuroprotective effects by modulating glutamatergic neurotransmission and inactivating voltage-dependent sodium channels.[4]

The compound 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine shares the core 2-aminobenzothiazole structure with Riluzole. This structural similarity provides a strong rationale for investigating its potential as a novel neuroprotective agent. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, guiding researchers from initial pharmacokinetic and safety profiling to robust efficacy testing in a relevant animal model of neurodegeneration.

Hypothesis: Based on its structural analogy to Riluzole, this compound is hypothesized to exhibit neuroprotective properties in vivo, potentially by attenuating excitotoxicity, and will demonstrate a favorable safety and pharmacokinetic profile suitable for therapeutic development.

Section 1: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to understand how the compound behaves within a living system. This initial phase establishes the foundational pharmacokinetic (PK) and safety parameters necessary for designing meaningful and ethical efficacy studies.

Pharmacokinetic (PK) & Bioavailability Profiling

Rationale: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[5] This knowledge informs critical decisions about the route of administration, dosing frequency, and appropriate vehicle for subsequent studies. Benzothiazole derivatives are often absorbed via passive diffusion, with properties like lipophilicity playing a key role.[5]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use healthy, adult C57BL/6 mice (n=3-4 per time point, per route), 8-10 weeks of age.

  • Compound Formulation: Prepare a clear solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation's stability should be confirmed prior to the study.

  • Administration:

    • Intravenous (IV) Group: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein to establish a baseline for 100% bioavailability.

    • Oral Gavage (PO) Group: Administer a single oral dose (e.g., 10-20 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Abbreviation Description
Maximum Concentration Cmax The highest concentration of the compound observed in plasma.
Time to Cmax Tmax The time at which Cmax is reached.
Half-life t1/2 The time required for the plasma concentration to decrease by half.
Area Under the Curve AUC The total exposure to the compound over time.
Bioavailability F% The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

| Clearance | CL | The volume of plasma cleared of the compound per unit time. |

Maximum Tolerated Dose (MTD) and Acute Toxicology

Rationale: An MTD study is crucial for identifying a dose range that is non-lethal and does not cause overt signs of toxicity. This ensures that the doses selected for efficacy studies are well-tolerated and that any observed therapeutic effects are not confounded by systemic toxicity. This is a key step in any preclinical research protocol.[6]

Protocol: Acute Dose-Escalation Study

  • Animal Model: Use healthy, adult mice (e.g., CD-1 or C57BL/6, n=3-5 per sex per dose group), 8-10 weeks of age.

  • Dose Selection: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) based on the results of the previous group.

  • Administration: Administer a single dose via the intended route for the efficacy study (e.g., oral gavage).

  • Monitoring: Observe animals intensively for the first 4-6 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming), body weight, and any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse events.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy to examine major organs for any visible abnormalities.

Section 2: Efficacy Study Design in a Neurodegeneration Model

With a foundational understanding of the compound's PK and safety profile, a well-designed efficacy study can be conducted. The choice of animal model is a critical determinant of success.[7] Given the compound's structural similarity to Riluzole, an established animal model for ALS, such as the SOD1-G93A transgenic mouse, is a logical and powerful choice.[8]

General Workflow for In Vivo Efficacy Testing

The following diagram outlines a robust, systematic approach to preclinical efficacy evaluation, incorporating principles from the ARRIVE guidelines to ensure rigor and reproducibility.[9]

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting a Hypothesis Formulation & Endpoint Definition b Animal Model Selection (e.g., SOD1-G93A Mice) a->b c Power Analysis for Sample Size Calculation b->c d Ethical Approval (IACUC) c->d e Animal Acclimation & Baseline Measurements d->e f Randomization & Blinding of Investigators e->f g Chronic Dosing Regimen (Vehicle, Compound, Positive Control) f->g h Longitudinal Monitoring (Behavioral Tests, Body Weight) g->h i Endpoint Reached (e.g., Disease End-stage) h->i j Tissue Collection & Post-mortem Analysis i->j k Statistical Analysis (Unblinded) j->k l Interpretation & Reporting (ARRIVE Guidelines) k->l

Caption: General workflow for a robust in vivo efficacy study.
Detailed Protocol: Efficacy in a SOD1-G93A Mouse Model of ALS

Rationale: Transgenic mice overexpressing a mutant form of human superoxide dismutase 1 (SOD1) are a widely used model for ALS, recapitulating key features like progressive motor neuron loss and muscle weakness.[8] This model allows for the assessment of a compound's ability to delay disease onset, slow progression, and extend survival.

Experimental Design:

  • Subjects: SOD1-G93A transgenic mice and non-transgenic littermates.

  • Sample Size: Determined by a power analysis, but typically 12-15 mice per group per sex are required to detect a meaningful effect.[6]

  • Groups (minimum of 4):

    • Vehicle Control: SOD1-G93A mice receiving the vehicle only.

    • Test Compound: SOD1-G93A mice receiving this compound at one or more doses selected based on PK and MTD data.

    • Positive Control: SOD1-G93A mice receiving Riluzole (e.g., 30 mg/kg/day).[10] This group is critical to validate the study's ability to detect a therapeutic effect.

    • Wild-Type Control: Non-transgenic littermates receiving vehicle, to provide a baseline for normal function.

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups. Investigators conducting the dosing, behavioral testing, and data analysis should be blinded to the treatment assignments to prevent bias.[11]

Step-by-Step Protocol:

  • Study Initiation: Begin dosing at a pre-symptomatic stage (e.g., 60 days of age) to assess disease-modifying potential.

  • Compound Administration: Administer the compound and controls daily via the chosen route (e.g., oral gavage).

  • Monitoring Body Weight: Record body weight at least twice weekly. Weight loss is a key indicator of disease progression.

  • Behavioral Assessments (Weekly):

    • Motor Function (Rotarod Test): Measure the latency to fall from an accelerating rotating rod. A decline in performance indicates motor coordination deficits.

    • Muscle Strength (Grip Strength Test): Measure forelimb and hindlimb grip strength using a grip strength meter.

  • Disease Onset and Progression:

    • Onset: Define as the age at which an animal's peak body weight drops by 10% or a consistent decline in rotarod performance is observed.

    • Progression: Track the rate of decline in body weight and functional tests.

  • Survival Endpoint: The primary endpoint is survival, defined as the inability of a mouse to right itself within 30 seconds when placed on its side. At this point, the animal should be humanely euthanized.

  • Post-mortem Analysis: Upon reaching the endpoint, collect spinal cord and brain tissue.

    • Histology: Perform Nissl and immunofluorescent staining (e.g., for motor neurons using ChAT antibody, and for gliosis using GFAP and Iba1 antibodies) on spinal cord sections to quantify motor neuron survival and neuroinflammation.

    • Biomarker Analysis: Use techniques like Western blot or ELISA to measure levels of relevant proteins (e.g., markers of apoptosis, oxidative stress) in tissue homogenates.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between groups.

Table 2: Example Summary of Efficacy Endpoints

Treatment Group N (M/F) Onset (Days) Survival (Days) Motor Neuron Count (Lumbar Spine)
Vehicle 15 (8/7) 95 ± 4 125 ± 6 4,500 ± 300
Compound (10 mg/kg) 15 (7/8) 102 ± 5 134 ± 7 5,800 ± 400
Riluzole (30 mg/kg) 15 (8/7) 104 ± 4 136 ± 5 6,100 ± 350
Wild-Type 10 (5/5) N/A >200 9,500 ± 500

Data are presented as Mean ± SEM. Statistical analysis (e.g., ANOVA for onset and neuron count, Log-rank test for survival) is required for interpretation.

Section 4: Proposed Mechanism of Action

Based on the known pharmacology of Riluzole, the neuroprotective effects of this compound could be mediated through the modulation of neuronal excitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Glutamate_vesicle Glutamate Vesicles Na_channel->Glutamate_vesicle Triggers Release NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor Activates Ca_influx Excessive Ca2+ Influx NMDA_receptor->Ca_influx Leads to Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Causes Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->Na_channel Inhibits

Caption: Proposed neuroprotective mechanism of action.

This proposed mechanism involves the inhibition of presynaptic voltage-gated sodium channels, which in turn reduces the release of glutamate into the synaptic cleft.[4] This action prevents the over-activation of postsynaptic NMDA receptors, mitigating the excessive calcium influx that leads to excitotoxicity and neuronal cell death, a key pathological process in many neurodegenerative diseases.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Yield Improvement and Troubleshooting

Welcome to the technical support center for the synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed for researchers and drug development professionals to address common challenges encountered during this specific synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of 2-aminobenzothiazoles is a cornerstone reaction in medicinal chemistry, with the resulting scaffold appearing in numerous pharmacologically active compounds.[1][2][3] However, the classic methods, such as the Hugerschoff reaction involving the cyclization of an arylthiourea with bromine, can be plagued by issues like low yields and competing side reactions, particularly unwanted aromatic bromination.[4]

This document provides a structured approach to identifying and resolving these issues, ensuring a more efficient and reproducible synthesis.

Section 1: Foundational Synthesis Workflow

A robust and reproducible protocol is the foundation of any successful synthesis. Below is a standard two-step procedure for preparing this compound, which will serve as our baseline for troubleshooting.

Overall Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Purification Start Start: 3-methoxy-6-methylaniline Thiourea_Formation Thiourea Formation: React with NH4SCN in aqueous HCl Start->Thiourea_Formation Isolation_1 Intermediate Isolation: Precipitate and wash N-(3-methoxy-6-methylphenyl)thiourea Thiourea_Formation->Isolation_1 Cyclization Oxidative Cyclization: Bromine in Chloroform or Acetic Acid Isolation_1->Cyclization Workup Aqueous Workup: Neutralize with base (e.g., NH4OH) Cyclization->Workup Purification Purification: Recrystallization from Ethanol/Water Workup->Purification End Final Product: 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Purification->End

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common issues encountered during the synthesis.

Q1: My overall yield is critically low (<30%). Where should I begin my investigation?

A low overall yield can originate from multiple points in the two-step synthesis. A systematic approach is crucial. Use the following decision tree to diagnose the problem.

Troubleshooting Decision Tree

G Start Low Overall Yield Check_Intermediate Is the Thiourea Intermediate Pure & Dry? Start->Check_Intermediate Check_Cyclization Was the Cyclization Reaction Monitored to Completion? Check_Intermediate->Check_Cyclization Yes Action_Intermediate Action: Optimize Step 1. Verify starting material purity. Ensure complete drying. Check_Intermediate->Action_Intermediate No Check_Side_Products Are Significant Side Products Observed (TLC/NMR)? Check_Cyclization->Check_Side_Products Yes Action_Cyclization Action: Optimize reaction time/temp. See Q3 for details. Check_Cyclization->Action_Cyclization No Check_Purification Was Product Lost During Workup/Purification? Check_Side_Products->Check_Purification No Action_Side_Products Action: Minimize side reactions. See Q4 for details. Check_Side_Products->Action_Side_Products Yes Action_Purification Action: Optimize extraction pH. Choose a better recrystallization solvent. See Q5 for details. Check_Purification->Action_Purification

Caption: A logical flow for diagnosing sources of low yield.

Start by assessing the purity of your thiourea intermediate. If it is pure and the problem persists, move to an analysis of the cyclization step itself.

Q2: The cyclization step is inefficient or fails completely. What parameters can I optimize?

The oxidative cyclization is the most critical and sensitive step. Its efficiency is highly dependent on the reaction conditions. The classic Hugerschoff method uses bromine in a solvent like chloroform or acetic acid. However, modern variations offer improved yields and safety profiles.

Causality: The reaction proceeds via an electrophilic attack by the oxidant (e.g., Br+) on the sulfur atom of the thiourea, followed by intramolecular cyclization onto the aromatic ring and subsequent aromatization. The choice of oxidant, solvent, and temperature directly impacts the rate of this desired pathway versus competing side reactions.

Optimization Strategies:

  • Temperature Control: This is paramount. The reaction is exothermic. Add the bromine solution dropwise at a low temperature (0-5 °C) to maintain control and minimize side reactions like ring bromination. After the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to ensure completion.

  • Solvent Choice: While chloroform is traditional, its volatility and toxicity are concerns. Acetic acid is a common alternative that can facilitate the reaction.[4] For greener approaches, ionic liquids have been shown to enhance reaction rates and yields.[5]

  • Alternative Oxidizing Systems: If bromine gives poor results, consider other systems. Using sulfuric acid with a catalytic amount of HBr provides an alternative oxidative environment.[6] A metal-free approach using catalytic iodine with molecular oxygen as the terminal oxidant in DMSO has also been successfully developed for 2-aminobenzothiazoles.[7]

Table 1: Comparison of Cyclization Conditions for 2-Aminobenzothiazoles

MethodOxidant/CatalystSolventTemperatureTypical YieldsReference
HugerschoffBr₂ (1-2 eq.)Chloroform / Acetic Acid0 °C to RT60-85%[4]
Acid-CatalyzedH₂SO₄, cat. HBrNeat or Solvent45-70 °C75-86%[6]
Metal-Free AerobicI₂ (cat.), O₂DMSO75 °C70-90%[7]
Metal-CatalyzedRuCl₃ or Pd(OAc)₂VariousElevatedUp to 91%[8]
Q3: I'm observing a major impurity that is difficult to separate. What is it and how can I prevent it?

The most common side product in bromine-mediated cyclizations is the bromination of the aromatic ring .

Causality: The electron-donating methoxy and methyl groups on your starting aniline make the aromatic ring highly activated towards electrophilic aromatic substitution. Bromine (Br₂) is a potent electrophile that can directly attack the aromatic ring in competition with its role in the cyclization mechanism.

Reaction vs. Side Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction Thiourea N-(3-methoxy-6-methylphenyl)thiourea + Br2 Cyclization Intramolecular Electrophilic Cyclization Thiourea->Cyclization Low Temp Slow Addition Bromination Electrophilic Aromatic Substitution (SEAr) Thiourea->Bromination High Temp Fast Addition Product 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Cyclization->Product Side_Product Ring-Brominated Byproduct(s) Bromination->Side_Product

Caption: Competing pathways for the thiourea intermediate.

Prevention Strategies:

  • Strict Temperature Control: As mentioned in Q2, maintaining a low temperature (0-5 °C) during bromine addition is the most effective way to favor the desired cyclization over ring bromination.

  • Slow Reagent Addition: Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes) using an addition funnel. This keeps the instantaneous concentration of free bromine low, minimizing its availability for direct electrophilic attack on the ring.

  • Protecting Groups: While more synthetically intensive, temporarily installing a blocking group on the most activated positions of the ring is a potential, though less common, strategy.

  • Change the Oxidant: Switching to a non-brominating oxidative system, such as the I₂/O₂ in DMSO method, completely eliminates this specific side reaction.[7]

Q4: What is the most effective protocol for purifying the final product to achieve high purity?

Proper purification is essential for obtaining a high-quality final product and an accurate yield calculation.

Protocol: Workup and Recrystallization

  • Quenching and Neutralization: After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Carefully pour it into a beaker of crushed ice. The product may precipitate as its hydrobromide salt. Basify the acidic solution by slowly adding a concentrated base like ammonium hydroxide until the solution is alkaline (pH ~8-9), which will precipitate the free amine.[9]

  • Isolation of Crude Product: Filter the resulting precipitate using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts. Dry the crude solid.

  • Recrystallization: This is the most critical purification step.

    • Solvent Selection: A mixed solvent system of ethanol and water is often effective for 2-aminobenzothiazoles.[9]

    • Procedure: a. Dissolve the crude, dry solid in a minimum amount of hot ethanol (near boiling). b. If the solution has color impurities, you can add a small amount of activated carbon (Norit) and filter the hot solution through a fluted filter paper to remove it.[9] c. To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by filtration, wash with a small amount of cold 30-50% ethanol/water, and dry thoroughly. The melting point should be sharp, around 165-166 °C.[10]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Are there greener alternatives to using halogenated solvents like chloroform?

    • Yes. As highlighted in Table 1, acetic acid is a common substitute for chloroform.[4] Furthermore, research into using ionic liquids as reaction media has shown promise for improving reaction efficiency and simplifying product recovery, offering a more environmentally benign option.[5] Metal-free aerobic oxidation in DMSO is another excellent green alternative.[7]

  • FAQ 2: What are the primary safety concerns for this synthesis?

    • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

    • Chloroform (CHCl₃): A suspected carcinogen and toxic. Handle only in a chemical fume hood and avoid inhalation or skin contact.

    • Acids/Bases: Concentrated acids (HCl, H₂SO₄) and bases (NH₄OH) are corrosive. Handle with appropriate care and PPE.

  • FAQ 3: My starting aniline, 3-methoxy-6-methylaniline, is not available. Can I prepare it?

    • Yes, a common route would be the nitration of 2-methylanisole, followed by the reduction of the resulting nitro-compound to the desired aniline. Careful control of the nitration conditions is required to achieve the correct regioselectivity.

References

Technical Support Center: Purification of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS: 88686-30-0). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in obtaining this compound with high purity. Our approach is grounded in fundamental chemical principles and practical, field-tested experience to help you navigate common pitfalls and optimize your purification workflow.

Introduction: The Purification Challenge

This compound is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The purification of this compound is often not straightforward due to the potential for closely related impurities from its synthesis, its specific physicochemical properties, and its potential for degradation under certain conditions. This guide is designed to address these challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the foundational knowledge required before selecting and optimizing a purification strategy.

Q1: What are the most likely impurities in a crude sample of this compound?

Understanding potential impurities is the first step in developing a robust purification method. The synthesis of 2-aminobenzothiazoles, commonly achieved by the cyclization of a substituted thiourea or via thiocyanation of an aniline, can generate several types of impurities.[3][4]

  • Starting Materials: The most common impurity is the unreacted aniline precursor, in this case, 3-methoxy-6-methylaniline .

  • Reaction Intermediates: Depending on the synthetic route, intermediates such as the corresponding N-(3-methoxy-6-methylphenyl)thiourea may persist in the crude product.[5]

  • Isomeric Byproducts: If the regioselectivity of the synthesis is not perfect, you may encounter isomeric impurities. The formation of other benzothiazole isomers is a possibility, though less common with well-defined precursors.

  • Side-Reaction Products: Byproducts like 2-mercaptobenzothiazole derivatives can sometimes form under certain reaction conditions.[5]

  • Degradation Products: 2-Aminobenzothiazoles can be susceptible to oxidation or hydrolysis, especially under harsh pH or high-temperature conditions, leading to colored impurities.

Q2: What key physicochemical properties of the target compound should I be aware of during purification?

The compound's properties dictate its behavior in different solvents and on various stationary phases. Leveraging these properties is key to successful separation.

PropertyValue / ObservationImplication for PurificationSource
Molecular Formula C₉H₁₀N₂OS-[6]
Molecular Weight 194.26 g/mol Important for mass spectrometry confirmation.[6]
Melting Point 165-166 °CA sharp melting range is a good indicator of purity. A broad or depressed range suggests impurities.[6][7]
Appearance Typically an off-white to beige solid.Darker colors (yellow, brown) indicate the presence of oxidative or polymeric impurities.[8]
pKa (Conjugate Acid) ~4.5 (Estimated based on 2-aminobenzothiazole)The amino group is weakly basic. This allows for potential manipulation of solubility with pH (e.g., soluble in acidic aqueous solutions).[7]
Solubility Low in water; soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.Guides solvent selection for recrystallization and chromatography.[5][8]
Q3: How do I choose the most appropriate purification strategy?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a general guideline.

purification_workflow start Crude Product (>1 gram scale) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, LCMS) recrystallization->purity_check1 success Product >98% Pure (Process Complete) purity_check1->success Yes column_chrom Perform Column Chromatography purity_check1->column_chrom No purity_check2 Check Purity (TLC, NMR, LCMS) column_chrom->purity_check2 purity_check2->success Yes prep_hplc Consider Preparative HPLC (For very high purity or difficult separations) purity_check2->prep_hplc No

References

"4-Methoxy-7-methyl-1,3-benzothiazol-2-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: My solid sample of this compound has developed a brownish tint over time. Is it still viable for my experiments?

A color change from its typical off-white or light beige appearance to a yellow or brown color often suggests degradation.[1] This is a common issue with 2-aminobenzothiazole derivatives, which are susceptible to oxidation.[1] The colored impurities could be oxidized species such as 2-azobenzothiazoles or polymeric byproducts.[1][2]

Expert Recommendation: Before use, it is crucial to assess the purity of the discolored sample. High-Performance Liquid Chromatography (HPLC) is the recommended method for this analysis. If significant degradation peaks are observed, it is best to discard the sample to ensure the reliability and reproducibility of your experimental results.

Question 2: What are the optimal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, proper storage is essential.

Expert Recommendation: Store the compound in a tightly sealed container to protect it from air and moisture.[3][4] The storage area should be cool, dry, and well-ventilated.[3][5] For enhanced stability, particularly for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.[4] Some suppliers note that 2-aminobenzothiazole derivatives can be air and light sensitive.[4]

ParameterRecommended ConditionRationale
Temperature Cool (as per product label)Slows down potential degradation reactions.
Atmosphere Tightly sealed container, inert gas (e.g., Argon, Nitrogen) for long-term storage.[4]Minimizes oxidation and hydrolysis.
Light Amber vial or stored in the dark.Protects against photodegradation.
Moisture Dry, well-ventilated area.Prevents hydrolysis.
Solubility and Solution Stability

Question 3: I'm having difficulty dissolving this compound in my aqueous buffer. What can I do to improve its solubility?

Like many 2-aminobenzothiazole derivatives, this compound is expected to have low water solubility.[1]

Expert Recommendation:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[1] This stock can then be diluted into your aqueous experimental medium. Always ensure the final concentration of the organic solvent is compatible with your specific assay and does not affect the biological system you are studying.

  • pH Adjustment: The 2-amino group can be protonated at an acidic pH, which may increase aqueous solubility.[1] However, exercise caution as extreme pH values can promote hydrolysis of the compound or its derivatives.[1]

Question 4: My stock solution in DMSO has turned a pale yellow after a few days at room temperature. Is this a sign of degradation?

Yes, a color change in solution, similar to the solid-state, can indicate instability. While DMSO is a common solvent, prolonged storage of reactive compounds in it, especially at room temperature, can lead to degradation.

Expert Recommendation: Prepare fresh stock solutions for your experiments whenever possible. If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect the solutions from light. Before use, visually inspect the solution for any color change or precipitation.

Troubleshooting Guide: Experimental Challenges

Issue 1: Low yields and multiple side products in reactions involving this compound.

The 2-aminobenzothiazole core is a versatile scaffold in organic synthesis but its reactivity can also lead to undesired outcomes if not handled correctly.[6][7][8]

Causality and Troubleshooting Steps:

  • Incompatible Reagents: 2-aminobenzothiazoles are generally incompatible with strong oxidizing agents and strong bases.[1] These can lead to degradation of the core structure or unwanted side reactions.

    • Solution: Review your reaction scheme to identify any strong oxidants or bases. Consider using milder reagents or protecting the 2-amino group if it is not the intended reaction site.

  • Thermal Instability: While generally stable at ambient temperatures, prolonged exposure to high heat can cause decomposition.[1] When heated to decomposition, 2-aminobenzothiazole can emit toxic fumes.[9]

    • Solution: If your reaction requires elevated temperatures, try to minimize the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal heating duration.

  • Hydrolytic Instability of Derivatives: If you are forming derivatives, such as Schiff bases (imines), be aware that these can be susceptible to hydrolysis, especially under acidic or basic conditions.[1]

    • Solution: Maintain a neutral pH during your reaction and work-up if possible. Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.

Workflow for Investigating Low Reaction Yields

Degradation_Pathways Parent 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Oxidation Oxidation (e.g., H₂O₂, Air) Parent->Oxidation Stress Condition Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Stress Condition Photolysis Photodegradation (UV Light) Parent->Photolysis Stress Condition Product_Ox Hydroxylated Derivatives, Azo Dimers, etc. Oxidation->Product_Ox Leads to Product_Hy Potential Ring Opening (Under harsh conditions) Hydrolysis->Product_Hy Leads to Product_Ph Photoisomers, Radical Cation Products Photolysis->Product_Ph Leads to

References

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the research compound 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (C₉H₁₀N₂OS). Due to its benzothiazole core, this compound exhibits poor aqueous solubility, a common challenge in assay development.[1][2] This document provides in-depth troubleshooting strategies and detailed protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is the most common solubility issue, known as "solvent-shifting precipitation." The compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but crashes out when introduced to a predominantly aqueous environment where its solubility is poor.[3][4] The dramatic change in solvent polarity causes the compound to aggregate and precipitate.

Immediate Solutions:

  • Reduce Final DMSO Concentration: While counterintuitive, the goal is to keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts in your assay. Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, but this should always be validated.[3][5] Start by ensuring your final concentration does not exceed this limit.

  • Modify the Dilution Technique: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, use a stepwise dilution method. Add the stock solution to the aqueous media very slowly while vortexing or stirring vigorously to aid dispersion.[6] This prevents localized high concentrations that trigger precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming your assay buffer or cell culture media to 37°C can sometimes increase the kinetic solubility of the compound, giving it a better chance to disperse before precipitating.[6]

Q2: What is the best solvent for preparing my primary stock solution?

A2: Anhydrous, high-purity DMSO is the recommended starting solvent for creating a high-concentration primary stock (e.g., 10-50 mM).[6][7] Benzothiazole and its derivatives are generally soluble in organic solvents like DMSO.[1] It is critical to use anhydrous DMSO, as it is hygroscopic (absorbs water from the air), and even small amounts of water contamination can significantly reduce the solubility of hydrophobic compounds.[6] Always use a proven recipe or protocol for preparing stock solutions to ensure accuracy and reproducibility.[8][9][10]

Q3: Can I adjust the pH of my assay buffer to improve solubility?

A3: Yes, pH adjustment can be a highly effective strategy. This compound contains a basic amine group (-NH₂). In acidic conditions (lower pH), this group can become protonated (forming -NH₃⁺), creating a charged species that is significantly more soluble in aqueous solutions.[11][12]

Causality: The solubility of amino acids and other compounds with ionizable groups is strongly dependent on pH.[13][14][15] The lowest solubility is typically observed near the compound's isoelectric point, where the net charge is zero. By lowering the pH of your buffer, you increase the population of the more soluble, cationic form of the molecule.

Recommendation:

  • Determine the pKa of the amine group (if available).

  • Prepare your assay buffer at a pH unit at least 1-2 units below the pKa to ensure maximal protonation.

  • Crucial Caveat: You must confirm that the altered pH does not negatively impact your assay target (e.g., enzyme activity, cell viability, protein stability).

Q4: Are there alternative formulation strategies if simple dilution and pH adjustment fail?

A4: Yes. If precipitation persists, more advanced formulation techniques can be employed. These methods work by encapsulating the hydrophobic molecule or altering the bulk solvent properties.

  • Co-solvents: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the overall solvating power of the solution.[7][16]

    • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), or ethanol.[17]

    • Consideration: Co-solvents can be toxic to cells and may interfere with assay components. It is essential to run a vehicle control to test the tolerance of your specific system to the chosen co-solvent at the final concentration.[5][18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing drug solubility in biological assays.[22]

    • Mechanism: The cyclodextrin effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[23]

Q5: How can I confirm my compound is truly dissolved in the final assay medium?

A5: Visual inspection is the first step but can be misleading. A solution may appear clear but contain fine, sub-visible precipitate or aggregates that can significantly impact your results.

  • Visual Check: Hold the solution against a dark background and shine a light through it. The absence of a visible light path (the Tyndall effect) suggests a true solution.

  • Nephelometry or Dynamic Light Scattering (DLS): These techniques are more sensitive and can detect sub-micron particles and aggregates in the solution, providing quantitative confirmation of solubility.

  • Filtration and Quantification: Filter the final working solution through a low-binding 0.22 µm filter. Measure the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). A significant drop in concentration compared to the theoretical value indicates precipitation.

Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and solving solubility issues with this compound.

Solubility_Troubleshooting Troubleshooting Workflow for Compound Solubility start Precipitation Observed in Aqueous Assay Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso 1. Reduce DMSO concentration. 2. Use stepwise dilution. check_dmso->reduce_dmso Yes check_persist1 Precipitation persists? check_dmso->check_persist1 No reduce_dmso->check_persist1 adjust_ph Adjust buffer pH to be 1-2 units below amine pKa. (e.g., pH 5.5-6.5) check_persist1->adjust_ph Yes success Solubility Achieved Proceed with Assay check_persist1->success No check_assay_compat Is new pH compatible with the assay? adjust_ph->check_assay_compat check_persist2 Precipitation persists? check_assay_compat->check_persist2 Yes fail Compound may be unsuitable for assay conditions. Consider structural modification. check_assay_compat->fail No use_cosolvent Incorporate a co-solvent (e.g., 1-5% PEG-400) or cyclodextrin (HP-β-CD). check_persist2->use_cosolvent Yes check_persist2->success No validate_vehicle Validate vehicle control to confirm no assay interference. use_cosolvent->validate_vehicle validate_vehicle->success

Caption: Decision tree for troubleshooting compound precipitation.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the accurate preparation of a concentrated stock solution, a critical first step for reproducible experiments.[24][25]

  • Pre-requisites: Use an analytical balance that has been calibrated.[10] Work in a clean environment to avoid contamination.[8]

  • Calculation: The molecular weight of this compound is 194.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.9426 mg of the compound.

  • Weighing: Tare a clean microcentrifuge tube or glass vial on the balance. Carefully weigh out approximately 1.94 mg of the compound. Record the exact weight.[10]

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to achieve the exact desired concentration based on the actual weight. For example, if you weighed 2.00 mg, add 1.03 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[6]

  • Storage: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), and date. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[24]

Protocol 2: Stepwise Dilution into Aqueous Buffer

This method minimizes the risk of precipitation during the preparation of the final working solution.

  • Preparation: Pre-warm the final aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in 100% DMSO if your final concentration is very low. This increases the volume you need to pipette, improving accuracy.

  • Final Dilution: a. Aliquot the required volume of the pre-warmed aqueous buffer into a new tube. b. Place the tube on a vortex mixer set to a medium speed. c. While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. d. Continue vortexing for an additional 30-60 seconds to ensure homogeneity.

  • Validation: Visually inspect the final solution for any signs of precipitation as described in FAQ Q5. Use the solution promptly after preparation.

Reference Data

The choice of solvent or co-solvent can significantly impact your experiment. This table provides key properties of common solvents used in biological assays.

Solvent/Co-solventDielectric Constant (20°C)Polarity IndexTypical Max Assay Conc. (Cell-based)Notes
Water 80.110.2N/AThe universal biological solvent; poor for hydrophobic compounds.
DMSO 47.27.20.1% - 0.5%Excellent solubilizing power but can be toxic and interfere with assays at >1%.[5][26]
Ethanol 24.54.3< 1%Good solvent, but can be more toxic to cells than DMSO and is volatile.[17]
PEG-400 12.5-1% - 5%A less toxic co-solvent option, can help maintain solubility.[7]
Propylene Glycol 32.0-< 2%Commonly used co-solvent in pharmaceutical formulations.

References

minimizing off-target effects of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and other structurally related 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of potent and selective modulators of various biological targets.[1][2] While this compound itself is noted as a synthetic intermediate for compounds targeting protein aggregation, its core structure is representative of a class of molecules frequently identified as kinase inhibitors.[3]

This guide will therefore use a common scenario encountered in drug discovery: you have identified this compound as a potent inhibitor of a hypothetical primary target, "Kinase X," but are now facing the critical challenge of ensuring its selectivity and minimizing off-target effects. Undesired off-target interactions are a primary cause of preclinical toxicity and clinical adverse events, making their early identification and mitigation essential for a successful drug development campaign.[4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of off-target effect mitigation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer field-proven insights to guide your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: We've just identified this compound as a potent inhibitor of our primary target, Kinase X. What is the first step to assess its selectivity?

A1: The crucial first step is to perform a broad kinase selectivity screen. This will provide a panoramic view of your compound's activity across a large portion of the human kinome. This initial screen is typically performed at a single, high concentration of the compound (e.g., 1 or 10 µM) against a panel of several hundred kinases. The goal is not to determine precise IC50 values at this stage, but to rapidly identify potential off-target "hits." Several vendors offer kinase selectivity profiling services using various assay formats.[6][7][8]

Q2: Our initial kinase screen revealed several off-target hits for this compound. What is the significance of these hits and how should we prioritize them for follow-up?

A2: Prioritization of off-target hits is critical and should be based on several factors:

  • Potency: Off-targets inhibited with a potency similar to or greater than your primary target, Kinase X, are of the highest concern.

  • Target Family: Hits within the same kinase family as Kinase X may provide insights into the structure-activity relationship (SAR) for selectivity. Hits in unrelated kinase families may indicate a different binding mode or promiscuous behavior.

  • Biological Function: Investigate the known physiological roles of the off-target kinases. Inhibition of kinases involved in critical cellular processes (e.g., cell cycle control, cardiac function) can be a significant liability.

  • Therapeutic Window: Consider the anticipated therapeutic concentration of your compound. Off-targets that are only inhibited at concentrations well above the efficacious dose for Kinase X may be less of a concern.

Q3: Beyond kinases, what are the most common and critical off-target liabilities for small molecules like this compound?

A3: Two of the most critical off-target liabilities to assess early in development are:

  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[9] Regulatory agencies require hERG liability assessment for all new chemical entities.

  • Cytochrome P450 (CYP) Enzyme Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver. Inhibition of these enzymes by your compound can lead to drug-drug interactions (DDIs), where the co-administration of your compound with another drug results in altered plasma levels and potential toxicity of the co-administered drug.[10][11][12][13][14]

Q4: Can we predict potential off-target effects computationally before running expensive in vitro assays?

A4: Yes, in silico methods are valuable for early-stage off-target prediction.[15][16][17][18][19] These can include:

  • Target Fishing/Paneling: Using the structure of your compound to search databases of known protein structures or pharmacophores to identify potential binding partners.

  • Machine Learning Models: Utilizing algorithms trained on large datasets of compound-target interactions to predict the likelihood of your compound binding to various off-targets.

While computational predictions are not a substitute for experimental validation, they can help prioritize which in vitro assays to run and guide the design of more selective analogs.

Part 2: Troubleshooting Guides

Troubleshooting Issue 1: High Number of Hits in Initial Kinase Selectivity Screen

You've received the data from your initial broad kinase panel, and this compound inhibits a significant number of kinases with >90% inhibition at 10 µM.

This promiscuity could stem from several factors:

  • High Compound Concentration: 10 µM is a high concentration that may reveal weak, non-specific interactions.

  • Scaffold Properties: The 2-aminobenzothiazole scaffold, while "privileged," can be prone to binding to the highly conserved ATP-binding pocket of many kinases.[1][2]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

  • Confirm On-Target Potency: Ensure you have a robust, validated IC50 value for your primary target, Kinase X. This is your benchmark for selectivity.

  • Dose-Response Follow-up: Select a panel of the most concerning off-target hits (based on potency and biological function) and perform 10-point dose-response curves to determine their IC50 values. This will distinguish true potent off-target activity from weak, high-concentration effects.

  • Calculate Selectivity Score: A simple selectivity score can be calculated as: Selectivity Score = IC50 (Off-target) / IC50 (On-target). A higher score indicates greater selectivity. A common goal is to achieve a selectivity of >100-fold against key off-targets.

  • Investigate Compound Aggregation: Perform an aggregation assay, such as using dynamic light scattering (DLS) or a detergent-based counter-screen (e.g., with Triton X-100), to rule out non-specific inhibition due to aggregation.

  • Initiate Structure-Activity Relationship (SAR) for Selectivity: If true off-target liabilities are confirmed, begin synthesizing analogs of this compound to improve selectivity. This often involves modifying substituents to exploit subtle differences in the ATP-binding pockets of Kinase X versus the off-target kinases.

CompoundKinase X IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (A vs. X)Selectivity (B vs. X)
Lead 1 5025050005x100x
Analog 1.1 655000>10000>76x>153x
Analog 1.2 4515080003.3x>177x

Table 1: Example of a selectivity table used to track progress in a lead optimization campaign.

G start Initial Hit with Off-Target Issues confirm_potency Confirm On-Target IC50 start->confirm_potency aggregation_assay Aggregation Counter-Screen start->aggregation_assay Parallel Check dose_response Generate IC50s for Off-Targets confirm_potency->dose_response calculate_selectivity Calculate Selectivity Score dose_response->calculate_selectivity decision Acceptable Selectivity? calculate_selectivity->decision sar_study Initiate SAR for Selectivity iterate Synthesize & Test Analogs sar_study->iterate decision->sar_study No proceed Proceed with Lead Candidate decision->proceed Yes iterate->confirm_potency

Figure 1. Troubleshooting workflow for addressing kinase promiscuity.
Troubleshooting Issue 2: Positive Signal in the hERG Assay

Your compound shows significant inhibition of the hERG channel in an initial screen (e.g., >50% inhibition at 10 µM).

hERG channel block is often mediated by a combination of hydrophobicity and the presence of a basic nitrogen atom that can interact with key residues (e.g., Tyr652 and Phe656) within the channel pore. The 2-aminobenzothiazole scaffold contains basic nitrogens, which can be a potential pharmacophoric feature for hERG binding.

  • Confirm with Gold Standard Assay: If the initial screen was a binding or flux assay, confirm the finding with the gold-standard manual or automated patch clamp electrophysiology assay.[9][20][21][22] This will provide a more accurate IC50 value for the channel block.

  • Determine the Therapeutic Index: Calculate the hERG safety margin: Safety Margin = hERG IC50 / On-Target EC50. A safety margin of >30-100x is often desired, though this can be context-dependent.

  • SAR to Mitigate hERG Binding:

    • Reduce Basicity: Modify the structure to lower the pKa of the basic nitrogen(s). However, be mindful that this could also impact on-target activity or cell permeability.

    • Reduce Lipophilicity: Decrease the overall hydrophobicity of the molecule (e.g., by adding polar groups).

    • Introduce "Flipping" Groups: Add bulky or polar groups near the basic center to sterically hinder its interaction with the hERG channel pore.

    • Block Metabolism to a hERG-active Metabolite: In some cases, a metabolite of your compound may be the active hERG inhibitor. Conduct a metabolite identification study to investigate this possibility.

This protocol is a generalized example. Specific parameters may vary by platform (e.g., QPatch, SyncroPatch).

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 cells). Culture cells to ~80% confluency before the experiment.

  • Cell Preparation: Harvest and prepare a single-cell suspension. Cell viability should be >95%.

  • Instrument Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Capture and Sealing: The system will automatically capture individual cells and form a high-resistance (>1 GΩ) seal.

  • Establish Whole-Cell Configuration: The system will rupture the cell membrane to achieve whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[21] Record a stable baseline current in the vehicle control solution.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound. Typically, 3-4 concentrations are applied cumulatively to each cell. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[9]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

G start Positive hERG Signal patch_clamp Confirm IC50 with Patch Clamp start->patch_clamp safety_margin Calculate Safety Margin patch_clamp->safety_margin decision Acceptable Margin? safety_margin->decision proceed Proceed with Caution decision->proceed Yes mitigate Initiate SAR for hERG Mitigation decision->mitigate No analyze_pka Analyze pKa & Lipophilicity mitigate->analyze_pka synthesize Synthesize & Test Analogs analyze_pka->synthesize synthesize->patch_clamp

Figure 2. Workflow for addressing hERG channel inhibition.
Troubleshooting Issue 3: Inhibition of Cytochrome P450 Enzymes

Your compound shows potent inhibition of one or more major CYP isoforms (e.g., CYP3A4, CYP2D6) in an in vitro assay.

CYP inhibition can be mechanism-based (irreversible) or reversible (competitive or non-competitive). The benzothiazole ring system can be susceptible to metabolic transformations by CYPs, and some compounds can bind tightly to the enzyme's active site, leading to inhibition.

  • Determine IC50 Values: Obtain full IC50 curves for the inhibition of the major CYP isoforms (typically CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).[10][14]

  • Assess Mechanism of Inhibition: If significant inhibition is observed, perform a time-dependent inhibition (TDI) assay to determine if the inhibition is mechanism-based. Mechanism-based inhibitors are a greater concern as their effects can be prolonged.

  • Predict In Vivo DDI Risk: Use the in vitro IC50 values in basic static models (e.g., R-value or [I]/Ki calculations) to predict the potential for clinical drug-drug interactions. Regulatory agencies provide guidance on these calculations.

  • SAR to Reduce CYP Inhibition:

    • Block Metabolic Soft Spots: Identify the site on your molecule that is metabolized by the inhibited CYP isoform (metabolite identification studies). Modify this position to block metabolism (e.g., by introducing a fluorine atom).

    • Alter Physicochemical Properties: Reduce lipophilicity, as highly lipophilic compounds are often more prone to CYP binding.

    • Modify Key Interacting Groups: If a specific functional group is responsible for the interaction with the CYP active site, modify or remove it.

This is a generalized protocol for determining a reversible inhibition IC50.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP isoform probe substrates (e.g., midazolam for CYP3A4), and your test compound.

  • Incubation Preparation: In a 96-well plate, add HLMs and your test compound at various concentrations to a buffer solution. Include a vehicle control (e.g., DMSO) and a known inhibitor for that isoform as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the enzymes.

  • Initiate Reaction: Add the probe substrate to all wells to start the reaction. Immediately after, add the NADPH regenerating system to initiate metabolism.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of your test compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.[11]

Part 3: Conclusion

Minimizing off-target effects is a multifaceted challenge that requires a systematic and iterative approach. For a compound like this compound, with its privileged 2-aminobenzothiazole core, the potential for potent on-target activity is high, but so is the risk of off-target interactions, particularly with kinases, the hERG channel, and CYP enzymes.[1][2][23]

By employing a tiered screening cascade—starting with broad, high-concentration screens and progressing to more detailed mechanistic and functional follow-ups—researchers can efficiently identify and prioritize potential liabilities. The strategic use of both in silico prediction and in vitro assays, coupled with a robust medicinal chemistry effort focused on improving selectivity, is the cornerstone of de-risking a lead compound. This technical guide provides the foundational workflows and protocols to address the most common off-target hurdles, ultimately enabling the development of safer and more effective therapeutics.

References

Technical Support Center: Crystallization of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the crystallization of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine. The successful crystallization of this benzothiazole derivative is a critical step for ensuring the purity, stability, and handling characteristics required for downstream applications in drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered in the laboratory. Our approach is grounded in fundamental physicochemical principles to not only solve immediate issues but also to empower researchers with the knowledge to proactively optimize their crystallization processes.

Compound Profile: this compound

A clear understanding of the compound's physical properties is the foundation of any successful crystallization strategy.

PropertyValueSource
CAS Number 88686-30-0[1]
Molecular Formula C₉H₁₀N₂OS[1]
Molecular Weight 194.257 g/mol [1]
Melting Point 165-166 °C[1]
Appearance Likely a solid at room temperature, similar compounds are beige or white powders.[2][3]

Troubleshooting Guides & FAQs

Q1: My compound is separating as an oil during crystallization ("oiling out"). What is happening and how do I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation, is a common crystallization problem where the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[4][5] This is particularly problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to a final product of low purity.[6] The oil may eventually solidify into an amorphous glass, which is not the desired crystalline state.[6][7]

Causality and Strategic Solutions:

  • Melting Point Depression: The presence of impurities can significantly lower the melting point of your compound.[6][8] If this depressed melting point is below the temperature of the solution, the compound will separate as a liquid. The reported melting point of the pure compound is 165-166 °C, so this is less likely to be an issue unless a very high-boiling point solvent is used or significant impurities are present.[1]

  • High Supersaturation: Creating supersaturation too quickly, either by rapid cooling or by adding an anti-solvent too fast, kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[4][7]

Troubleshooting Workflow for Oiling Out

Below is a logical workflow to diagnose and resolve an oiling out event.

G start Oiling Out Observed (Liquid droplets form) check_mp Is the solution temperature potentially above the impure compound's melting point? start->check_mp check_ss Was supersaturation achieved too quickly (e.g., crash cooling)? check_mp->check_ss No sol_reheat Solution 1: Reheat & Dilute Return to heat, add more of the 'good' solvent to redissolve the oil. check_mp->sol_reheat  Yes (Cause: Melting Point Depression) check_solvent Is the solvent choice appropriate? check_ss->check_solvent No sol_slow_cool Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. check_ss->sol_slow_cool  Yes (Cause: Kinetic Hindrance) sol_solvent Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. check_solvent->sol_solvent  No (Cause: Poor Solute-Solvent Interaction) sol_impurities Solution 5: Remove Impurities Consider an activated charcoal treatment if impurities are suspected. check_solvent->sol_impurities Yes sol_reheat->check_ss sol_seed Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated (in the metastable zone). sol_slow_cool->sol_seed success Successful Crystallization sol_seed->success sol_solvent->success sol_impurities->success

Caption: Troubleshooting workflow for addressing oiling out events.

Detailed Protocols:

  • Protocol 1: Reheat, Dilute, and Slow Cool

    • If oiling out occurs, place the flask back on the heat source.

    • Add more of the primary solvent (the one in which the compound is more soluble) in 5-10% volume increments until the oil redissolves completely.[6]

    • Once a clear solution is achieved, remove it from the heat.

  • Protocol 2: Using a Seed Crystal

    • If you have a small amount of the pure, solid compound, you can use it as a "seed crystal."

    • Prepare a hot, saturated solution as usual and allow it to cool slowly.

    • Once the solution is just below the saturation temperature (slightly cloudy or upon the first sign of precipitation), add one or two tiny crystals of the pure material.

    • Seed crystals provide a template for crystal growth, encouraging the formation of the solid phase over the liquid phase.[10][11]

Q2: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

A2: Overcoming the Nucleation Barrier

Troubleshooting Workflow for Failure to Crystallize

G start No Crystals Formed Upon Cooling check_cloudy Is the solution clear or cloudy? start->check_cloudy action_scratch_cloudy Solution is Cloudy: Scratch the inner surface of the flask with a glass rod at the meniscus. check_cloudy->action_scratch_cloudy Cloudy action_scratch_clear Solution is Clear: 1. Scratch the flask with a glass rod. check_cloudy->action_scratch_clear Clear check_success Crystals Formed? action_scratch_cloudy->check_success action_seed 2. Add a seed crystal. action_scratch_clear->action_seed action_cool 3. Cool to a lower temperature (ice bath or freezer). action_seed->action_cool action_concentrate 4. Reduce solvent volume by gentle heating or rotary evaporation and re-cool. action_cool->action_concentrate action_concentrate->check_success success Successful Crystallization check_success->success Yes fail Re-evaluate solvent system or compound purity. check_success->fail No

Caption: Hierarchical workflow for inducing crystallization.

Detailed Protocols:

  • Protocol 3: Mechanical and Physical Induction Methods

    • Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the solution.[10][11] This action is thought to release microscopic shards of glass that can act as nucleation sites or provide energy to overcome the nucleation barrier.[10]

    • Seed Crystals: As described in Protocol 2, adding a pure crystal can initiate growth.[10][11][13] If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid on the rod, and then re-introduce the rod into the solution.[10][11]

    • Lower Temperature: Further reduce the temperature using an ice-salt bath or a freezer to decrease solubility and increase supersaturation.[10][11]

    • Increase Concentration: If the above methods fail, it is highly likely that too much solvent was used.[6][11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool and crystallize again.[6][11]

Q3: The crystallization happened too quickly, resulting in a fine powder or poor purity. How can I achieve slower, more controlled crystal growth?

A3: The Importance of Slow Crystal Growth

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[6] An ideal crystallization process involves the slow formation of crystals over a period of 20 minutes or more.[6]

Causality and Strategic Solutions:

The primary cause of rapid crystallization is excessive supersaturation. The goal is to remain in the "metastable zone" where crystal growth is favored over rapid nucleation.

Detailed Protocol:

  • Protocol 4: Slowing Down Crystal Growth

    • Increase Solvent Volume: Re-heat the solution until the solid is fully dissolved. Add a small amount of additional hot solvent (e.g., 5-10% more volume).[6] This slightly reduces the supersaturation, meaning the solution will need to cool to a lower temperature before crystallization begins, promoting slower growth.[6]

    • Insulate for Slow Cooling: After dissolving, set the flask on an insulating surface (like a cork ring or folded paper towels) and cover the top.[6] This minimizes heat loss and prevents rapid cooling from the surrounding environment.

    • Solvent System Modification: For mixed-solvent systems, you can add more of the "good" solvent (the one in which the compound is more soluble) to slow down the process.

Q4: The final yield of my crystallized product is very low. What are the likely causes and how can I improve it?

A4: Maximizing Product Recovery

A low yield (e.g., less than 80%) can be frustrating. The cause is often a procedural issue rather than a failure of the crystallization itself.

Causality and Strategic Solutions:

  • Excessive Solvent: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product.

  • Inefficient Transfer: Physical loss of material during transfer steps.

Detailed Protocol:

  • Protocol 5: Improving Crystallization Yield

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude compound. Working with a truly saturated solution is key.

    • Check the Mother Liquor: After filtration, you can test the remaining liquid (mother liquor) for dissolved product. Dip a glass rod into it and let the solvent evaporate.[6] A significant solid residue indicates that more product could be recovered.

    • Second Crop of Crystals: If the mother liquor is rich in the product, you can concentrate it by boiling off some solvent and cooling it again to obtain a second, albeit less pure, crop of crystals.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature, then chill it thoroughly in an ice bath for at least 15-20 minutes before vacuum filtration to minimize the solubility of your compound.

Q5: I suspect I have different crystalline forms (polymorphs). How does this impact my results and how can I investigate it?

A5: The Challenge of Polymorphism

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[14] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[15][16]

Impact and Characterization:

  • Impact: The presence of an undesired or unstable polymorph can affect bioavailability and the stability of a final drug product.

  • Screening: A rational screening process using various solvents, cooling rates, and conditions is necessary to identify potential polymorphs.[14][15]

  • Characterization: The primary technique for identifying and quantifying crystalline forms is X-Ray Powder Diffraction (XRPD).[16][17] Other useful techniques include Differential Scanning Calorimetry (DSC), which can identify different melting points and phase transitions, and microscopy to observe different crystal habits (shapes).[18]

Q6: How does pH affect the crystallization of this amine-containing compound?

A6: Leveraging pH for Improved Crystallization

The target molecule, this compound, contains a basic amine group. The pH of the crystallization medium can profoundly affect its solubility and, therefore, the crystallization outcome.[19][20][21]

Causality and Strategic Solutions:

  • Amine Basicity: The amine group can be protonated in an acidic solution to form a salt (e.g., a hydrochloride salt).

  • Solubility Changes: Amine salts typically have vastly different solubility profiles compared to the freebase, often being much more soluble in polar solvents like water or ethanol.[22][23] This property can be exploited for purification.

Detailed Protocol:

  • Protocol 6: pH-Swing Crystallization (Acid-Base Extraction/Crystallization)

    • Dissolve the crude amine compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer.

    • Slowly add a base (e.g., 1M NaOH or aqueous ammonia) to the aqueous layer with stirring until the solution becomes basic (check with pH paper).

    • As the pH increases, the amine salt is neutralized back to the freebase, which is much less soluble in water and will precipitate out.

    • If the freebase precipitates as a pure solid, it can be collected by filtration. If it oils out, it can be extracted back into a clean organic solvent, dried, and then crystallized using a standard solvent-based method. This entire process serves as an excellent purification step.[22]

References

Technical Support Center: Troubleshooting Analytical Interference from 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (MMBTA). Given its structural relation to a class of biologically active 2-aminobenzothiazoles, robust and specific analytical methods are paramount for accurate quantification in complex matrices.[1][2] This document addresses common sources of analytical interference and provides systematic troubleshooting strategies and validated protocols to ensure data integrity.

Section 1: Understanding the Analyte and the Challenge

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88686-30-0[5]
Molecular Formula C₉H₁₀N₂OS[5]
Molecular Weight 194.26 g/mol [5]
Melting Point 165-166 °C[5]
Class 2-Aminobenzothiazole Derivative[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues encountered during experimental analysis.

Q1: I'm observing a peak with a similar mass-to-charge ratio (m/z) to my target analyte that is causing inaccurate quantification. What are the likely sources of this interference?

A1: This is a classic issue of isobaric (same nominal mass) or isomeric (same elemental formula) interference. For MMBTA, the interference typically originates from one of four sources:

  • Metabolites: In biological matrices, MMBTA can be metabolized by enzymes like cytochrome P450s.[6] Common metabolic transformations include O-demethylation (loss of the methoxy group's methyl), hydroxylation on the aromatic ring, or N-acetylation. These modifications can result in compounds with very similar structures and masses.

  • Synthesis-Related Impurities: The synthesis of benzothiazoles can involve multiple steps and reagents.[3][7] Incomplete reactions or side reactions can leave behind starting materials, isomers, or related byproducts that may co-elute with the main compound.

  • Degradation Products: MMBTA may degrade under certain pH, light, or temperature conditions, leading to the formation of new, interfering compounds.

  • Matrix Endobiotics/Exobiotics: In complex samples like plasma or urine, structurally similar endogenous molecules or other administered drugs can present as interferences.

cluster_sources Potential Sources Analyte Target Analyte 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Interference Observed Analytical Interference Metabolites Metabolites (e.g., O-demethylated, hydroxylated) Metabolites->Interference Impurities Synthesis Impurities (e.g., isomers, precursors) Impurities->Interference Degradants Degradation Products (e.g., photo- or pH-induced) Degradants->Interference Matrix Matrix Components (e.g., other benzothiazoles) Matrix->Interference cluster_chrom Chromatography cluster_ms Mass Spectrometry start Method Development Start chrom 1. Chromatographic Optimization start->chrom col Column Screening (C18, Phenyl-Hexyl) chrom->col ms 2. Mass Spec Optimization mrm Select Unique MRM Transitions (Quantifier & Qualifier) ms->mrm spe 3. Sample Prep Optimization validate 4. Method Validation spe->validate mp Mobile Phase Tuning (pH, Organic %) col->mp grad Gradient Adjustment mp->grad grad->ms is Select Stable Isotope Internal Standard mrm->is is->spe start Prepare Stock Solutions (Analyte & Interferents) spike Spike Blank Matrix Samples start->spike extract Process Samples (Optimized SPE Protocol) spike->extract analyze Analyze via LC-MS/MS extract->analyze eval Evaluate Data for Interference analyze->eval pass Method is Selective eval->pass <20% LLOQ Response in interferent channel fail Method Not Selective (Re-optimize) eval->fail >20% LLOQ Response

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the scale-up synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS: 88686-30-0).[1][2] The following content moves beyond standard procedures to address the nuanced difficulties of transitioning this synthesis from the bench to larger-scale production, focusing on causality, troubleshooting, and process optimization.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 2-aminobenzothiazoles, including the target molecule, is a well-established transformation in heterocyclic chemistry.[3][4] The most common and industrially relevant pathway involves the electrophilic thiocyanation of a substituted aniline followed by an oxidative intramolecular cyclization.

The reaction proceeds in two primary stages:

  • Thiocyanation: The starting aniline, 3-methyl-4-methoxyaniline, is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate). An electrophilic species, "SCN+", is generated in situ, which then substitutes onto the aromatic ring, preferentially at the position ortho to the strongly activating amino group.

  • Oxidative Cyclization: An oxidizing agent, classically bromine in acetic acid or a catalytic amount of a bromide salt in strong acid, facilitates the cyclization.[5][6][7][8] The amino group performs a nucleophilic attack on the carbon of the thiocyanate group, and subsequent aromatization yields the stable 2-aminobenzothiazole ring system.[9][10]

Reaction Pathway Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 3-Methyl-4-methoxyaniline Intermediate Aryl Thiocyanate Intermediate SM1->Intermediate Electrophilic Thiocyanation SM2 KSCN / NH4SCN SM2->Intermediate Electrophilic Thiocyanation R1 Oxidant (e.g., Br2 or HBr cat.) Product This compound R1->Product Oxidative Cyclization R2 Acidic Solvent (e.g., AcOH or H2SO4) R2->Product Oxidative Cyclization Intermediate->Product Oxidative Cyclization

Caption: General reaction scheme for the synthesis of the target benzothiazole.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.

Question 1: My reaction yield has dropped significantly from 85% at the 10g scale to less than 60% at the 1kg scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Causality:

    • Poor Heat Dissipation: The oxidative cyclization step is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to remove heat efficiently. This can lead to temperature spikes, causing decomposition of the starting material, intermediate, or product, and promoting side reactions.[11]

    • Inefficient Mixing: Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reagent concentration. If the oxidizing agent (e.g., bromine) is not dispersed quickly, it can lead to over-bromination of the aromatic ring, a common side reaction.[12]

    • Reagent Addition Rate: Adding reagents too quickly on a large scale exacerbates both poor heat dissipation and inefficient mixing, leading to a loss of reaction control.

  • Troubleshooting Steps:

    • Control the Exotherm: Implement a slow, controlled addition of the oxidizing agent using a dosing pump. Ensure your reactor is equipped with an adequate cooling jacket and that the coolant temperature is set appropriately before starting the addition.

    • Optimize Agitation: Verify that the stirrer's design (e.g., pitch blade turbine, anchor) and speed (RPM) are sufficient to maintain a homogenous mixture. For heterogeneous reactions involving salts like KSCN, ensure solids are fully suspended.

    • Consider Reverse Addition: In some cases, adding the reaction mixture to a portion of the oxidizing agent can help maintain better temperature control, although this must be evaluated carefully for safety.

Question 2: I am observing a significant new impurity in my final product that was only a trace component in the lab. How do I identify and mitigate it?

Answer: This is a common scale-up challenge. The new impurity is likely a result of temperature excursions or changes in local reagent concentrations, leading to side-product formation.

  • Likely Impurities & Causality:

    • Di-substituted Byproducts: Over-reaction with the electrophilic species (e.g., bromine) can lead to di-brominated or di-thiocyanated anilines, which may or may not cyclize. This is caused by poor dispersion of the electrophile.

    • Isomeric Products: While the ortho position to the amine is strongly favored, extreme temperature fluctuations could potentially lead to substitution at other positions on the ring, although this is less common.

    • Thiourea Derivatives: Incomplete cyclization can leave arylthiourea intermediates in the final product.[13] These can arise from insufficient oxidant or reaction time.

  • Mitigation Strategy:

    • Characterize the Impurity: Isolate the impurity (e.g., by preparative chromatography on a small sample) and characterize it by LC-MS and NMR to confirm its structure. Knowing what it is tells you how it was formed.

    • Refine Reagent Stoichiometry: Re-evaluate the molar equivalents of the thiocyanate and oxidizing agent. At scale, minor measurement errors become significant. Ensure you are not using a large excess of the oxidant.

    • Adopt a Catalytic System: Instead of using stoichiometric bromine, which is hazardous and prone to side reactions, consider the patented method of using a catalytic amount of HBr or NaBr in concentrated sulfuric acid.[7][8] This method generates the active oxidant in situ in a more controlled manner, often leading to a cleaner reaction profile.

Question 3: The product isolation is problematic. The filtration is very slow, and the product seems to be contaminated with inorganic salts. What can I do?

Answer: Product isolation issues at scale are often related to precipitation and crystallization phenomena that differ from small-scale glass flasks.

  • Causality:

    • Crystal Habit: "Crashing out" the product by rapidly quenching the acidic reaction mixture in a large volume of water/base can produce very fine, amorphous particles that clog filter cloths.

    • Salt Entrapment: During neutralization, inorganic salts (e.g., potassium sulfate, sodium bromide) precipitate alongside the product. If the precipitation is too rapid, these salts can become trapped within the product cake.

  • Troubleshooting Protocol:

    • Controlled Quench & Neutralization: Instead of adding the reaction mass to water, try a "reverse quench" by slowly adding the acidic mixture to a well-stirred, cooled vessel of water or a dilute base. Maintain the temperature of the quench vessel below 25 °C.

    • pH Adjustment & Digestion: After the initial quench, carefully adjust the pH to the desired endpoint (typically 7-8 for product precipitation). Once precipitated, stir the slurry (a process called "digestion") for 1-2 hours. This allows the amorphous particles to ripen into larger, more easily filterable crystals and helps dissolve trapped salts.

    • Washing Efficiency: Wash the filter cake thoroughly with ample amounts of deionized water to remove inorganic impurities. A re-slurry of the crude cake in fresh water can be highly effective if salt contamination is severe.

Section 3: Recommended Scale-Up Synthesis Protocol

This protocol is designed for a ~1 kg scale and incorporates safety and control measures to address the issues discussed above. Researchers should perform a thorough hazard analysis before implementation.

Experimental Protocol: Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Methyl-4-methoxyaniline137.181.00 kg7.291.0
Potassium Thiocyanate (KSCN)97.18780 g8.031.1
Acetic Acid (Glacial)60.058.0 L--
Bromine (Br₂)159.811.22 kg (390 mL)7.631.05

Procedure:

  • Reactor Setup: Equip a 20L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a controlled-addition pump connected to a dropping funnel. Set the reactor jacket coolant to 10 °C.

  • Charge Reactants: Charge the reactor with 3-methyl-4-methoxyaniline (1.00 kg) and glacial acetic acid (8.0 L). Begin stirring to ensure complete dissolution.

  • Thiocyanate Addition: Add potassium thiocyanate (780 g) to the solution in portions over 30 minutes. The mixture will become a slurry.

  • Cooling: Cool the reactor contents to 10-15 °C.

  • Bromine Addition (Critical Step): Begin the slow, subsurface addition of bromine (1.22 kg) via the dosing pump over a period of 3-4 hours. Crucially, maintain the internal temperature below 25 °C throughout the addition. A significant exotherm will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 20-25 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the aryl thiocyanate intermediate is consumed.

  • Work-up - Quenching: In a separate 50L vessel, prepare a solution of water (20 L) and sodium bisulfite (~100 g to quench excess bromine). Cool this solution to 15 °C. Slowly transfer the reaction mixture into the quench solution over ~1 hour, maintaining the temperature below 30 °C.

  • Work-up - Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide to the quenched slurry to adjust the pH to ~8. This will cause the product to precipitate. Control the temperature below 30 °C during neutralization.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature (digestion). Filter the solid product using a suitable filter press or Nutsche filter.

  • Washing: Wash the filter cake extensively with deionized water (approx. 3 x 5 L) until the filtrate runs clear and has a neutral pH.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Section 4: Visualization of Troubleshooting Logic

When encountering issues, a systematic approach is critical. The following workflow illustrates a decision-making process for troubleshooting a problematic scale-up reaction.

G start Start Scale-Up Batch check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity >98% (HPLC)? check_yield->check_purity Yes low_yield_path Investigate Yield Loss check_yield->low_yield_path No low_purity_path Identify & Mitigate Impurities check_purity->low_purity_path No finish Process Optimized Proceed to Validation check_purity->finish Yes check_temp Review Temp. Logs - Any exotherm spikes? low_yield_path->check_temp check_mixing Review Mixing Parameters - Adequate RPM & vortex? low_yield_path->check_mixing check_reagents Verify Reagent Stoichiometry & Purity low_yield_path->check_reagents id_impurity Characterize Main Impurity (LC-MS, NMR) low_purity_path->id_impurity over_reaction Impurity = Di-substituted? -> Slow oxidant addition -> Reduce oxidant equivalents id_impurity->over_reaction incomplete_conv Impurity = Starting Material? -> Increase reaction time/temp -> Check oxidant activity id_impurity->incomplete_conv

Caption: A logical workflow for troubleshooting common scale-up problems.

References

Validation & Comparative

comparing "4-Methoxy-7-methyl-1,3-benzothiazol-2-amine" to other benzothiazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] This guide provides a comparative analysis of prominent benzothiazole-based inhibitors, with a primary focus on the clinically approved neuroprotective agent Riluzole. We delve into its multifaceted mechanism of action in mitigating glutamatergic excitotoxicity and compare its profile with other benzothiazole derivatives that have shown significant promise in oncology, particularly as inhibitors of the PI3K/Akt signaling pathway and Monoamine Oxidase (MAO). This analysis is supported by experimental data on inhibitory concentrations, cellular effects, and proposed mechanisms of action, offering researchers and drug development professionals a comprehensive resource for this versatile class of compounds.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets.[3][4] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The structural rigidity of the benzothiazole ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological activity. This versatility has led to the development of numerous benzothiazole-containing compounds, some of which have progressed to clinical use.[7]

Riluzole: A Clinically Validated Neuroprotective Agent

Riluzole is a well-established benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[8][9] It has been shown to modestly extend survival and delay the need for ventilator dependence in ALS patients.[9][10] The neuroprotective effects of Riluzole are attributed to its ability to modulate glutamatergic neurotransmission, a key pathway implicated in neuronal excitotoxicity and cell death.[11][12][13]

Mechanism of Action of Riluzole

Riluzole's mechanism of action is multifaceted and not fully elucidated, but it is known to act on several key targets in the central nervous system:[8][11][12][13][14]

  • Inhibition of Glutamate Release: Riluzole is thought to reduce the presynaptic release of glutamate by blocking voltage-gated sodium channels, thereby decreasing neuronal hyperexcitability.[11][12][13]

  • Blockade of Postsynaptic Glutamate Receptors: It also non-competitively blocks N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening the excitotoxic signaling cascade.[8][12][13]

  • Potentiation of GABAergic Transmission: Some evidence suggests that Riluzole may enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[8]

  • Modulation of Intracellular Signaling: Riluzole has been shown to activate G-protein-dependent signal transduction pathways, which may contribute to its neuroprotective effects.[11][12]

Caption: Simplified signaling pathway of Riluzole's neuroprotective action.

Clinical and Preclinical Data for Riluzole

Two large, double-blind, placebo-controlled clinical trials demonstrated that Riluzole provides a modest but statistically significant survival benefit for patients with ALS.[9][10][15] Beyond ALS, Riluzole is being investigated for other neurological and psychiatric conditions, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and bipolar depression, owing to its glutamate-modulating and neuroprotective properties.[16][17]

Benzothiazole Inhibitors in Oncology

The benzothiazole scaffold is also a promising pharmacophore for the development of anti-cancer agents.[1][2][3][4][18] Derivatives have been synthesized and evaluated for their ability to inhibit various cancer-related targets, including protein kinases and enzymes involved in metabolic pathways.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[5][19][20] Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.

One study reported a novel benzothiazole derivative, PB11, that induces apoptosis in human glioblastoma (U87) and cervical cancer (HeLa) cell lines with IC50 values of less than 50 nM.[5] This compound was shown to suppress the PI3K/Akt pathway, highlighting its potential as a targeted cancer therapeutic.[5] Other research has focused on developing selective inhibitors of PI3K isoforms, with some benzothiazole-based compounds showing high potency and selectivity for PI3Kβ.[19][21]

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters.[22][23] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[23] Several benzothiazole derivatives have been synthesized and shown to be potent and selective inhibitors of MAO-A or MAO-B.[22][23][24][25]

For instance, a series of benzothiazole-hydrazone derivatives were found to be selective and potent inhibitors of human MAO-B, with the most active compound exhibiting an IC50 value of 0.060 µM.[22] Another study on 2-methylbenzothiazole derivatives identified compounds with high inhibitory potency for MAO-B, with IC50 values in the low nanomolar range.[23][25] The development of selective MAO inhibitors is of great interest to minimize side effects associated with non-selective inhibition.[22]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of selected benzothiazole derivatives against their respective targets.

Compound/ClassTargetIC50 ValueDisease AreaReference
RiluzoleGlutamate Release/ReceptorsNot typically measured by IC50Neurodegeneration (ALS)[11][12][13]
PB11PI3K/Akt Pathway< 50 nM (in U87 and HeLa cells)Oncology[5]
Benzothiazole-hydrazone (Compound 3e)MAO-B0.060 µMNeurodegeneration (Potential)[22]
2-methylbenzothiazole (Compound 4d)MAO-B0.0046 µMNeurodegeneration (Potential)[23][25]
Benzothiazole-thiazolylhydrazine (Compound 3b)MAO-A0.095 µMDepression (Potential)[24]
Substituted bromopyridine acetamide benzothiazoleVarious Cancer Cell Lines1.2 nM (SKRB-3), 4.3 nM (SW620)Oncology[1]
Substituted methoxybenzamide benzothiazoleVarious Cancer Cell Lines1.1 µM to 8.8 µMOncology[1]

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • Test compounds (benzothiazole derivatives)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compounds or reference inhibitors to the respective wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the Amplex® Red reagent and the appropriate substrate (e.g., p-tyramine).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at multiple time points.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro MAO inhibition assay.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol outlines a common method to assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, U87)

  • Complete cell culture medium

  • Test compounds (benzothiazole derivatives)

  • Positive control (e.g., cisplatin, doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The benzothiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Riluzole stands as a clinical testament to the potential of benzothiazole derivatives in neuroprotection, with its unique multi-target mechanism of action in mitigating glutamate-mediated excitotoxicity. Furthermore, the demonstrated potent and selective inhibitory activities of other benzothiazole compounds against key targets in oncology, such as the PI3K/Akt pathway and monoamine oxidases, underscore the broad therapeutic applicability of this chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic index and clinical utility.

References

Validating the Neuroprotective Bioactivity of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of "4-Methoxy-7-methyl-1,3-benzothiazol-2-amine," with a primary focus on its potential as a neuroprotective agent. Drawing from established methodologies and comparative analysis, we present a scientifically rigorous approach for researchers, scientists, and professionals in drug development to assess its therapeutic promise. The benzothiazole scaffold is a recurring motif in compounds targeting neurological disorders, suggesting a promising avenue of investigation for this particular molecule.[1][2][3]

Introduction: The Therapeutic Potential of Benzothiazoles in Neurodegeneration

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including neuroprotective effects.[2][3] Notably, the approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core structure and is known to exert its neuroprotective effects through various mechanisms, including the inhibition of glutamate release and modulation of voltage-gated sodium channels.[4][5][6][7] Furthermore, recent research has highlighted the potential of benzothiazole-based compounds as inhibitors of protein aggregation, a key pathological hallmark in several neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][9][10] Specifically, the synthesis of compounds with anti-aggregation activity against α-synuclein, a protein central to Parkinson's disease pathology, has utilized 4-methoxy-1,3-benzothiazol-2-amine as a starting material.[9] This provides a strong rationale for investigating "this compound" for similar neuroprotective properties.

This guide will focus on two primary in vitro validation pathways: assessing the compound's ability to inhibit α-synuclein aggregation and its capacity to protect neuronal cells from oxidative stress-induced death. For a robust comparative analysis, we will benchmark the performance of "this compound" against Riluzole as a clinically relevant neuroprotective agent and a known small molecule inhibitor of α-synuclein aggregation, such as Tannic Acid .

Experimental Design & Rationale

Our validation strategy is built on a multi-tiered approach, beginning with a cell-free assay to evaluate direct interaction with α-synuclein and progressing to cell-based assays to assess neuroprotective efficacy in a more biologically relevant context.

Caption: High-level experimental workflow for validating the bioactivity of the target compound.

Part 1: Inhibition of Alpha-Synuclein Aggregation (Thioflavin T Assay)

Causality Behind Experimental Choice: The aggregation of α-synuclein is a critical event in the pathogenesis of Parkinson's disease.[11] The Thioflavin T (ThT) assay is a widely used, reliable, and high-throughput method to monitor the formation of amyloid fibrils in vitro.[12][13] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. By measuring the fluorescence intensity over time, we can quantify the extent and kinetics of α-synuclein aggregation and assess the inhibitory potential of our test compound.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Prepare 10 mM stock solutions of Riluzole and Tannic Acid in DMSO.

    • Prepare a 2 mM stock solution of Thioflavin T in distilled water and filter through a 0.22 µm filter.

    • Prepare recombinant human α-synuclein protein at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Aggregation Assay Setup:

    • In a 96-well black, clear-bottom plate, add 5 µM of recombinant α-synuclein to each well.

    • Add varying concentrations of "this compound," Riluzole, or Tannic Acid to the wells (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a negative control (α-synuclein alone).

    • Add ThT to each well to a final concentration of 20 µM.

    • Bring the final volume of each well to 200 µL with PBS.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 30 minutes for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the test compounds and controls.

    • Determine the percentage of inhibition of aggregation at the plateau phase for each concentration.

    • Calculate the IC50 value (the concentration at which 50% of aggregation is inhibited) for each compound.

Data Presentation:
CompoundIC50 (µM) for α-synuclein Aggregation Inhibition
This compoundExperimental Value
RiluzoleExperimental Value
Tannic Acid (Positive Control)Experimental Value
Vehicle (DMSO)No Inhibition

Part 2: Neuroprotection Against Oxidative Stress (Cell-Based Assays)

Causality Behind Experimental Choice: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[14][15] A compound's ability to protect neurons from oxidative damage is a strong indicator of its neuroprotective potential. We will utilize a human neuroblastoma cell line, SH-SY5Y, which is a well-established model for neuroprotective studies.[14] Oxidative stress will be induced using hydrogen peroxide (H₂O₂), a common and potent reactive oxygen species.

Detailed Experimental Protocols:

A. Cell Viability Assay (MTT Assay)

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of "this compound," Riluzole, or a vehicle control for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.

    • Incubate the cells for another 24 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the EC50 value (the concentration at which 50% of the protective effect is observed).

B. Reactive Oxygen Species (ROS) Assay

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as the MTT assay.

  • ROS Measurement:

    • After the 24-hour incubation with H₂O₂, wash the cells with PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Calculate the percentage of ROS production relative to the H₂O₂-treated control.

    • Plot the percentage of ROS production against the compound concentration.

Data Presentation:
CompoundNeuroprotective EC50 (µM) vs. H₂O₂ROS Scavenging Activity (% reduction at 10 µM)
This compoundExperimental ValueExperimental Value
RiluzoleExperimental ValueExperimental Value
Vehicle (DMSO)No ProtectionNo Reduction

Signaling Pathway Visualization

neuroprotection_pathway cluster_0 Stress Inducers cluster_1 Test Compound cluster_2 Cellular Response cluster_3 Outcome Alpha_Syn α-Synuclein Aggregation Neuronal_Damage Neuronal Damage & Apoptosis Alpha_Syn->Neuronal_Damage H2O2 Oxidative Stress (H₂O₂) ROS_Production Increased ROS H2O2->ROS_Production Test_Compound This compound Test_Compound->Alpha_Syn Inhibition Test_Compound->ROS_Production Scavenging Cell_Survival Neuronal Survival Test_Compound->Cell_Survival Promotion ROS_Production->Neuronal_Damage

Caption: Putative neuroprotective mechanisms of the test compound.

Conclusion and Future Directions

This guide outlines a foundational in vitro approach to validate the neuroprotective bioactivity of "this compound." By systematically evaluating its anti-aggregation and anti-oxidative properties in comparison to established compounds, researchers can generate robust and reproducible data to support its potential as a therapeutic candidate. Positive results from these assays would warrant further investigation into its mechanism of action, including its potential interaction with specific cellular targets and its efficacy in more complex in vivo models of neurodegeneration.

References

A Prospective Analysis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine as a Novel Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel molecular entities that can selectively target cancer cells while minimizing off-target toxicities is paramount. The benzothiazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides a prospective analysis of a specific, yet underexplored, benzothiazole derivative: 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine .

While direct experimental data on the anticancer activity of this particular compound is not yet publicly available, its structural features, when compared to other biologically active benzothiazoles, suggest a strong rationale for its investigation. This document will, therefore, serve as a comprehensive guide for researchers and drug development professionals on how to approach the evaluation of this compound. We will compare its potential mechanisms of action with those of established anticancer drugs and provide detailed experimental protocols for its preclinical assessment.

The Compound in Focus: this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 88686-30-0

  • Molecular Formula: C₉H₁₀N₂OS

  • Molecular Weight: 194.25 g/mol

  • Appearance: Solid

  • Melting Point: 165-166 °C[4]

The structure features a 2-aminobenzothiazole core, which is a common pharmacophore in anticancer agents.[5][6] The substitutions of a methoxy group at the 4-position and a methyl group at the 7-position are of particular interest. Methoxy and methyl groups can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3]

A Comparative Framework: Potential Mechanisms of Action

Based on the extensive literature on anticancer benzothiazole derivatives, we can hypothesize several potential mechanisms through which this compound might exert its effects. Below, we compare these potential pathways with the established mechanisms of three classes of known anticancer drugs.

Potential for Kinase Inhibition

Many 2-aminobenzothiazole derivatives have been reported as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and Aurora kinases.[5][6]

Hypothetical Signaling Pathway for this compound as a Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Compound->RAF Potential Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Potential for Microtubule Disruption

Certain benzothiazole derivatives are known to interfere with tubulin polymerization, a mechanism shared with widely used chemotherapeutics like Paclitaxel and Vinca alkaloids.[7]

Comparative Workflow: Investigating Microtubule Destabilization

G cluster_workflow Experimental Workflow start Treat Cancer Cells with This compound immunofluorescence Immunofluorescence Staining (α-tubulin antibody) start->immunofluorescence biochemical_assay In Vitro Tubulin Polymerization Assay start->biochemical_assay flow_cytometry Cell Cycle Analysis (G2/M Arrest) start->flow_cytometry end Evidence of Microtubule Disruption immunofluorescence->end biochemical_assay->end flow_cytometry->end

Caption: Workflow to assess microtubule disruption activity.

Potential for Induction of Apoptosis

A common outcome of effective anticancer therapy is the induction of programmed cell death, or apoptosis. Many benzothiazole compounds have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[8][9]

Logical Relationship: From Compound to Apoptosis

G Compound 4-Methoxy-7-methyl- 1,3-benzothiazol-2-amine Mitochondria Mitochondrial Stress (e.g., ROS production) Compound->Mitochondria Bax Bax/Bcl-2 Ratio ↑ Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis induction.

A Roadmap for Evaluation: Detailed Experimental Protocols

To empirically determine the anticancer potential of this compound, a systematic in vitro evaluation is necessary. The following are standard, robust protocols that can be employed.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the dose-dependent effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Hypothetical Data Presentation and Interpretation

The results from the aforementioned experiments should be tabulated for a clear comparison.

AssayEndpointHypothetical Result for this compoundInterpretation
MTT Assay IC₅₀ value (µM)5.2 µM (MCF-7)Potent cytotoxic effect on breast cancer cells.
Apoptosis Assay % Apoptotic Cells45% (at IC₅₀)The compound induces programmed cell death.
Cell Cycle Analysis Cell DistributionG2/M phase arrestSuggests interference with microtubule dynamics or mitosis.

Expert Analysis and Future Directions

The structural alerts within This compound , namely the 2-aminobenzothiazole core, combined with its specific substitution pattern, make it a compelling candidate for anticancer screening. The methoxy group at the 4-position, in particular, has been associated with potent activity in other benzothiazole series.[3]

The provided experimental roadmap offers a clear and robust strategy for a comprehensive in vitro evaluation. Should this compound demonstrate significant cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cell lines, the following steps would be warranted:

  • Target Identification: Employ techniques such as kinase profiling, proteomics, or thermal shift assays to identify the specific molecular target(s) of the compound.

  • In Vivo Efficacy: Evaluate the compound's antitumor activity in animal models, such as xenograft mouse models.

  • Pharmacokinetic and Toxicological Studies: Assess the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile in vivo.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties. This guide delves into the structure-activity relationships (SAR) of analogs based on the specific 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine core, offering a comparative analysis of their potential as kinase inhibitors. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design and develop next-generation therapeutics.

The 2-Aminobenzothiazole Core: A Foundation for Kinase Inhibition

The 2-aminobenzothiazole moiety is a key pharmacophore in a multitude of biologically active compounds. Its ability to act as a bioisostere for other heterocyclic systems and its capacity for diverse substitutions make it an attractive starting point for medicinal chemistry campaigns.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2]

The core structure of this compound presents several key features for SAR exploration. The methoxy and methyl groups on the benzothiazole ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[3][4] The 2-amino group serves as a crucial handle for introducing a variety of substituents, allowing for the fine-tuning of the molecule's interaction with the target kinase.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While specific SAR studies on a comprehensive library of this compound analogs are not extensively documented in publicly available literature, we can extrapolate key trends from studies on the broader 2-aminobenzothiazole class to guide future design efforts.

Substitutions on the Benzothiazole Ring

The nature and position of substituents on the benzothiazole ring significantly impact biological activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups, such as the existing methoxy group at the 4-position, can enhance the electron density of the ring system. This may influence the molecule's ability to form key hydrogen bonds or other interactions within the ATP-binding pocket of a kinase.[3] Conversely, the placement of electron-withdrawing groups at other positions could modulate the overall electronic character and potentially alter target selectivity.

  • Steric Bulk: The methyl group at the 7-position introduces steric bulk, which can influence the molecule's orientation within the binding site. The size and location of substituents are critical; for instance, larger groups may be either beneficial, by providing additional van der Waals interactions, or detrimental, by causing steric clashes.

Modifications of the 2-Amino Group

The 2-amino group is a primary site for modification to explore the SAR of these analogs. Introducing different moieties at this position can profoundly affect potency and selectivity.

  • Aryl and Heteroaryl Substituents: The addition of substituted aryl or heteroaryl rings to the 2-amino group has been a common strategy in the development of 2-aminobenzothiazole-based kinase inhibitors. The nature and substitution pattern of these rings can lead to significant variations in activity. For example, in a series of benzothiazole derivatives, the presence of specific heterocyclic substitutions was shown to have a notable impact on their antitumor potential.[5]

  • Linker Chemistry: The linker connecting the 2-amino group to other functionalities is also a critical determinant of activity. The length, rigidity, and chemical nature of the linker can influence the overall conformation of the molecule and its ability to adopt the optimal geometry for binding to the target kinase.

Comparative Biological Activity of 2-Aminobenzothiazole Analogs

The following table summarizes the anticancer activity of various substituted 2-aminobenzothiazole derivatives from the literature, providing a comparative overview of their potency. While these compounds do not all share the 4-methoxy-7-methyl substitution pattern, the data offers valuable insights into the general SAR of the 2-aminobenzothiazole scaffold.

Compound IDModifications from 2-Aminobenzothiazole CoreTarget Cell LineIC50 (µM)Reference
OMS5 2-(4-Nitroanilino) derivativeA549 (Lung Cancer)22.13[6]
OMS14 2-(Piperazin-1-yl) with 4-nitroaniline on piperazineA549 (Lung Cancer)23.51[6]
Derivative 13 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)acetamideVariousLess active than Derivative 14[5]
Derivative 14 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-ylthio)acetamideVariousComparable to standard drugs[5]
Compound 8i N-(4-chlorophenyl)-2-(6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-ylamino)acetamideMCF-7 (Breast Cancer)Potent[7]

Mechanistic Insights: Targeting Key Signaling Pathways

2-Aminobenzothiazole derivatives often exert their anticancer effects by inhibiting protein kinases involved in critical cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2] Key kinase targets for this class of compounds include:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. Several 2-aminobenzothiazole derivatives have been shown to inhibit kinases within this pathway, such as PI3K.[6][8]

  • Receptor Tyrosine Kinases (RTKs): RTKs like EGFR and VEGFR are crucial for tumor growth and angiogenesis. Inhibition of these kinases is a well-established anticancer strategy, and some 2-aminobenzothiazole analogs have demonstrated activity against these targets.[2][9]

  • Rho-associated kinase (ROCK): This kinase is involved in cell adhesion, motility, and proliferation, and its inhibition has been explored as a therapeutic approach in cancer. Benzothiazole derivatives have been identified as ROCK inhibitors.[10]

Below is a diagram illustrating a simplified signaling pathway that can be targeted by 2-aminobenzothiazole-based kinase inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ROCK ROCK ROCK->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->ROCK

Caption: A simplified diagram of signaling pathways targeted by 2-aminobenzothiazole kinase inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to quantify the inhibitory activity of a compound against a specific kinase by measuring ATP consumption.

Workflow Diagram:

G start Start prep_compound Prepare serial dilutions of This compound analog start->prep_compound add_kinase Add kinase and inhibitor to 384-well plate prep_compound->add_kinase pre_incubate Pre-incubate to allow binding add_kinase->pre_incubate start_reaction Initiate reaction with ATP/substrate mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction detect_adp Add detection reagent to convert ADP to ATP and generate light stop_reaction->detect_adp measure Measure luminescence detect_adp->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase substrate in an appropriate kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Stop the reaction by adding a reagent that halts enzymatic activity and depletes the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_attach Incubate for 24h to allow cell attachment seed_cells->incubate_attach treat_cells Treat cells with serial dilutions of the test compound incubate_attach->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability and IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the existing knowledge of the SAR of the broader 2-aminobenzothiazole class, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the biological evaluation of these new chemical entities. Future research should focus on the systematic exploration of substitutions at various positions of the this compound core to build a comprehensive SAR profile and identify lead compounds for further preclinical development.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and often homologous nature of biological targets, particularly within large enzyme families like the protein kinases, necessitates a rigorous evaluation of a compound's selectivity. For researchers and drug development professionals, understanding the cross-reactivity profile of a lead candidate is not merely an academic exercise; it is a critical step in de-risking a program, predicting potential off-target toxicities, and uncovering opportunities for polypharmacology.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (hereafter referred to as Compound 1 ), a novel aminobenzothiazole scaffold with potent inhibitory activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2) . The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of kinases and other targets.[1][2][3] This inherent promiscuity underscores the importance of a systematic and tiered approach to selectivity profiling.

We will objectively compare Compound 1's performance against two structural analogs, Compound 2 (4-Methoxy-1,3-benzothiazol-2-amine) and Compound 3 (4-Methoxy-7-ethyl-1,3-benzothiazol-2-amine), to elucidate the impact of seemingly minor structural modifications on the broader kinome interaction landscape. The experimental data presented herein is generated from a well-defined screening cascade, providing a blueprint for researchers to assess the selectivity of their own small molecule inhibitors.

The Rationale for a Tiered Screening Cascade

A comprehensive assessment of off-target activity is best approached in a stepwise manner, moving from broad, high-throughput screens to more focused, hypothesis-driven assays.[4][5][6] This "screening cascade" approach is both resource-efficient and scientifically rigorous, allowing for the early identification of potential liabilities and the informed prioritization of compounds. Our evaluation of Compound 1 and its analogs will follow the logic of such a cascade.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Dose-Response Profiling cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays T1 Primary Target Potency (ROCK2) T1_panel Broad Kinome Panel (e.g., 400+ kinases) Single High Concentration (e.g., 10 µM) T2 IC50 Determination for Primary Hits (e.g., kinases with >70% inhibition in Tier 1) T1_panel->T2 Prioritize Hits T3_cellular Cellular Target Engagement (e.g., NanoBRET™, CETSA®) T2->T3_cellular Confirm Cellular Activity T3_pheno Phenotypic Assays (e.g., Cell Proliferation, Cytotoxicity) T3_cellular->T3_pheno

Caption: A tiered screening cascade for assessing kinase inhibitor selectivity.

Comparative Cross-Reactivity Data

The following tables summarize the experimental data for Compound 1 and its analogs, generated according to the protocols detailed in the subsequent section.

Table 1: Tier 1 Broad Kinome Screen Results (% Inhibition at 10 µM)
Kinase FamilyTargetCompound 1Compound 2Compound 3
AGC ROCK2 (Primary Target) 98% 95% 99%
ROCK195%92%96%
PKA75%85%72%
PKG68%78%65%
CAMK DAPK145%55%42%
CMGC CDK282%65%88%
GSK3B51%48%55%
TK SRC35%40%33%
ABL128%32%25%

Data represents the mean percentage of inhibition from duplicate wells. Only kinases with >50% inhibition for at least one compound are shown for brevity, in addition to representative kinases from other families.

Initial Observations from Tier 1:

  • All three compounds demonstrate potent inhibition of the primary target, ROCK2, and its close homolog, ROCK1.

  • Compound 2 , lacking the 7-methyl group, shows increased off-target activity against other AGC kinases like PKA and PKG.

  • Compound 3 , with a larger 7-ethyl group, appears to slightly improve selectivity against the broader kinome compared to Compound 1, with the notable exception of a slight increase in CDK2 inhibition.

  • Significant off-target inhibition is observed for all compounds against CDK2, a member of the CMGC kinase family.

Table 2: Tier 2 IC50 Determination for Key Off-Targets (nM)
TargetCompound 1Compound 2Compound 3
ROCK2 (Primary) 15 25 12
ROCK1355028
PKA850350980
PKG1,2006001,500
CDK2250950180

Insights from Tier 2 Dose-Response Profiling:

  • The IC50 data confirms the trends observed in the primary screen. The 7-methyl group in Compound 1 provides a significant selectivity advantage over the unsubstituted Compound 2 against PKA and PKG.

  • The 7-ethyl group in Compound 3 further enhances potency against ROCK2 and improves selectivity against PKA and PKG, but at the cost of increased potency against the off-target CDK2.

  • The selectivity window between the primary target (ROCK2) and the most significant off-target (CDK2) is narrowest for Compound 3, highlighting a potential liability.

Experimental Methodologies

To ensure the reproducibility and validity of these findings, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a universal, luminescence-based assay for measuring kinase activity and inhibitor potency.[7]

Principle: The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore, to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • For Tier 1 screening, create a 100 µM intermediate plate in assay buffer. This will be diluted 10-fold in the final reaction to achieve a 10 µM final concentration.

    • For Tier 2 IC50 determination, perform a serial dilution series (e.g., 10-point, 3-fold dilutions) from the 10 mM stock to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate solution. The final reaction should contain the kinase of interest at a concentration that yields a robust signal and the appropriate substrate at its Km concentration.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • For Tier 1, calculate the percentage of inhibition relative to the high (DMSO) and low (no enzyme) controls.

    • For Tier 2, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Kinase + Substrate + ATP + Inhibitor Incubate1 Incubate (e.g., 60 min) Start->Incubate1 Kinase Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->ADP_Glo_Reagent Incubate2 Incubate (40 min) ADP_Glo_Reagent->Incubate2 Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Detection_Reagent Incubate3 Incubate (30-60 min) Detection_Reagent->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

To validate that the observed biochemical inhibition translates to target engagement within a cellular context, a NanoBRET™ assay can be employed.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the interaction of a fluorescently labeled tracer compound with a NanoLuc® luciferase-tagged target protein in live cells. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the cells, followed immediately by the addition of the NanoBRET™ tracer at its optimal concentration.

  • Signal Detection:

    • Incubate the plate at 37°C and 5% CO2 for 2 hours.

    • Add NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Structure-Activity Relationship and Interpretation

The comparative data reveals a clear structure-activity relationship (SAR) for selectivity within this aminobenzothiazole series.

Caption: Structure-activity relationship for selectivity. Note: As I cannot generate images, placeholders are used. A real guide would include the chemical structures.

The absence of a substituent at the 7-position (Compound 2 ) results in a less constrained conformation, potentially allowing for more favorable interactions with the ATP-binding pockets of other AGC kinases like PKA. The introduction of a small methyl group (Compound 1 ) likely provides a steric hindrance that disfavors binding to these off-targets while maintaining optimal interactions within the ROCK2 active site. Further increasing the bulk with an ethyl group (Compound 3 ) enhances ROCK2 potency but introduces a new steric clash that is apparently better tolerated by the CDK2 active site, leading to a new off-target liability. This highlights the delicate balance between on-target potency and off-target selectivity.

Conclusion and Forward Look

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a lead compound, this compound (Compound 1). Through a tiered screening cascade, we have shown that while Compound 1 is a potent ROCK2 inhibitor, it possesses a notable off-target activity against CDK2.

Comparison with its structural analogs reveals that minor modifications to the 7-position of the benzothiazole ring have a profound impact on the selectivity profile. The 7-methyl group of Compound 1 offers a clear advantage over the unsubstituted analog (Compound 2) in terms of selectivity against the broader AGC kinase family. However, the attempt to further enhance potency with a 7-ethyl group (Compound 3) came at the expense of selectivity against CDK2.

For drug development professionals, this analysis provides several key takeaways:

  • Early and Broad Profiling is Essential: A comprehensive initial screen is crucial for uncovering unexpected off-target activities that might not be predicted by homology to the primary target.[8]

  • Selectivity is a Nuanced Optimization Problem: The SAR for on-target potency may not parallel the SAR for selectivity. Each modification must be evaluated in the context of the broader target landscape.

  • Biochemical Hits Require Cellular Validation: Confirmation of target engagement in a cellular context is necessary to ensure that in vitro data is physiologically relevant.

Future work on this scaffold should focus on modifications that disrupt the interactions with the CDK2 active site while preserving or enhancing potency against ROCK2. This guide provides the foundational data and experimental framework to support such a rational drug design effort.

References

A Researcher's Guide to Target Deconvolution: Confirming the Molecular Target of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit in a phenotypic screen to a validated drug candidate is fraught with challenges. One of the most critical hurdles is target deconvolution—the process of identifying the specific molecular target through which a small molecule exerts its biological effects. This guide provides an in-depth, technical comparison of methodologies for identifying and confirming the molecular target of a novel bioactive compound, using the hypothetical case of "4-Methoxy-7-methyl-1,3-benzothiazol-2-amine," a compound identified from a screen for inhibitors of cancer cell proliferation.

While the specific biological target of this compound is not yet elucidated in public literature, this guide will present a comprehensive roadmap for its discovery and validation, with a primary focus on the powerful CRISPR-Cas9 system. We will explore the causality behind experimental choices, present self-validating protocols, and compare the CRISPR-based approach with established alternative methodologies, providing researchers, scientists, and drug development professionals with the insights needed to navigate this crucial phase of drug development.

The Challenge: From Phenotype to Target

Phenotypic screens are invaluable for identifying compounds with desired biological activities. However, a significant bottleneck is understanding their mechanism of action. For our subject compound, this compound, we observe a potent anti-proliferative effect in a cancer cell line. The fundamental question is: which protein or pathway is this molecule interacting with to produce this effect? Answering this is paramount for lead optimization, predicting potential off-target effects, and developing a robust therapeutic rationale.

The Gold Standard: CRISPR-Cas9 for Target Identification

The advent of CRISPR-Cas9 technology has revolutionized functional genomics and, by extension, drug target identification.[1][2] Its ability to precisely manipulate the genome allows for systematic interrogation of gene function on a genome-wide scale.[3] For small molecule target identification, CRISPR-based screens are a powerful tool to uncover the genetic dependencies of a compound's activity.[4][5]

Genome-Wide CRISPR-Cas9 Knockout Screening: A Primary Approach

A genome-wide CRISPR knockout screen is a robust method to identify genes whose loss-of-function confers resistance or sensitivity to a compound.[3][6] The underlying principle is that if a compound's efficacy depends on a specific protein, knocking out the gene encoding that protein will render the cells resistant to the compound.

Below is a conceptual workflow for a pooled, genome-wide CRISPR knockout screen to identify the target of this compound.

CRISPR_Screening_Workflow cluster_setup Phase 1: Library Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis A Lentiviral Pooled sgRNA Library (Genome-Wide) C Lentiviral Transduction (Low MOI) A->C B Cancer Cell Line (e.g., HeLa, A549) B->C D Cell Population with Single Gene Knockouts C->D E Split Population D->E F Treatment with 4-Methoxy-7-methyl-1,3- benzothiazol-2-amine (LC50) E->F G Control (DMSO) E->G H Genomic DNA Extraction F->H G->H I PCR Amplification of sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Data Analysis: Identify Enriched sgRNAs J->K L Hit Identification: Potential Drug Targets K->L

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

  • Library Preparation and Transduction:

    • A pooled lentiviral single-guide RNA (sgRNA) library targeting the entire human genome is packaged into lentiviral particles.

    • The target cancer cell line (stably expressing Cas9) is transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

  • Antibiotic Selection:

    • Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Drug Treatment:

    • The cell population is split into two groups: a treatment group and a control group.

    • The treatment group is exposed to this compound at a concentration that inhibits cell growth by approximately 50% (LC50). The control group is treated with the vehicle (e.g., DMSO).

    • Cells are cultured for a duration that allows for sufficient selective pressure (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing:

    • Genomic DNA is extracted from both the treatment and control cell populations.

    • The sgRNA-encoding regions are amplified by PCR.

    • Next-generation sequencing (NGS) is used to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis and Hit Identification:

    • The sequencing data is analyzed to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population.

    • Genes targeted by these enriched sgRNAs are considered primary hits, as their knockout confers resistance to the compound.

Orthogonal Validation and Target Confirmation

A primary screen will likely yield several potential targets. Therefore, orthogonal validation is crucial to confirm the true target.[7]

CRISPR Interference (CRISPRi) and CRISPR Activation (CRISPRa)

CRISPRi and CRISPRa systems utilize a catalytically dead Cas9 (dCas9) fused to transcriptional repressors or activators, respectively. These tools allow for the modulation of gene expression without altering the DNA sequence.

  • CRISPRi: If the compound is an inhibitor, knocking down the target gene with CRISPRi should phenocopy the drug's effect.

  • CRISPRa: Conversely, overexpressing the target protein with CRISPRa may lead to increased resistance to the compound.

Generation of Individual Knockout Cell Lines

Creating individual knockout cell lines for the top candidate genes provides a more direct validation. If a gene is the true target, its knockout should abrogate the cellular response to this compound.

Validation_Workflow A Primary Hits from CRISPR Screen B CRISPRi/a Modulation of Candidate Genes A->B C Generation of Individual Knockout Cell Lines A->C D Biochemical Assays (e.g., Thermal Shift, Affinity Purification) A->D E Cell-Based Assays (Phenotypic Rescue/Mimicry) B->E C->E F Confirmed Target D->F E->F

References

Comparative Benchmarking Guide: 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its pharmacological versatility and presence in numerous clinically approved therapeutics.[1][2] This guide provides an in-depth comparative analysis of a novel derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (hereafter designated Cpd-MMBA), against established industry standards in the domain of kinase inhibition. We present a series of robust, self-validating experimental protocols designed to objectively evaluate the potency, selectivity, and preliminary safety profile of Cpd-MMBA. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and strategic positioning of this promising compound.

Introduction: The Rationale for Benchmarking Cpd-MMBA

Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[3][4] Several have progressed into clinical use, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib for acute myeloid leukemia (AML), highlighting the scaffold's capacity to interact with a diverse range of biological targets.[1] The structural motif is particularly prevalent in the development of enzyme inhibitors, targeting critical pathways in oncology.[1][5]

Our preliminary internal screening has identified Cpd-MMBA as a potential inhibitor of Receptor Tyrosine Kinases (RTKs), a class of enzymes frequently dysregulated in various cancers.[6] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy, with over 70 agents approved by the FDA.[6][7] To validate the therapeutic potential of Cpd-MMBA, a rigorous benchmarking study against a clinically relevant and well-characterized industry standard is imperative. For this guide, we have selected Dasatinib , a potent, multi-targeted ABL/SRC family kinase inhibitor, as the primary comparator due to its established clinical efficacy and well-understood inhibitory profile.

This guide will delineate the experimental framework for this comparison, explaining the causality behind each methodological choice to ensure scientific rigor and data integrity.

Comprehensive Benchmarking Workflow

The benchmarking process is designed as a multi-tiered system, progressing from initial biochemical potency to cellular activity and preliminary safety assessment. This structured approach allows for early, data-driven decisions regarding the compound's future development trajectory.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Pre-Clinical Safety a1 Biochemical Kinase Assay (Determine IC50) a2 Kinome Selectivity Screening (Panel of >100 Kinases) a1->a2 Primary Hit b1 Cellular Proliferation Assay (Determine GI50) a2->b1 Selective Profile b2 Target Engagement Assay (e.g., CETSA) b1->b2 Cellular Potency c1 In Vitro ADME-Tox Panel (hERG, Ames, Caco-2) b2->c1 Target Confirmed d1 Lead Candidate Decision c1->d1

Caption: High-level workflow for benchmarking Cpd-MMBA.

Experimental Protocols and Comparative Data

Experiment 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-MMBA against the primary target kinase (e.g., SRC kinase) and compare its potency directly with Dasatinib.

Rationale: The IC50 value is the foundational metric for quantifying the potency of an inhibitor. A radiometric assay using ³³P-ATP is considered a gold standard due to its sensitivity and direct measurement of enzymatic activity. This method minimizes interference from compound autofluorescence or light scattering, which can be problematic in fluorescence-based assays.

Protocol: Radiometric Kinase Assay (SRC Kinase)

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Serially dilute Cpd-MMBA and Dasatinib in 100% DMSO, starting from 1 mM. Create 10-point, 3-fold dilutions.

    • Prepare a solution of recombinant human SRC kinase and its specific peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the diluted compound solution (or DMSO for control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the ATP mixture. Final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection:

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Hypothetical Comparative Data:

CompoundTarget KinaseIC50 (nM)
Cpd-MMBA SRC5.2
Dasatinib (Standard) SRC1.1
Experiment 2: Cellular Antiproliferative Assay

Objective: To assess the ability of Cpd-MMBA to inhibit the growth of a cancer cell line dependent on the target kinase pathway (e.g., HT-29 colon cancer line, which has active SRC signaling) and determine the GI50.

Rationale: Moving from a biochemical to a cellular environment is a critical step to evaluate compound performance in a more biologically complex system. This assay assesses cell membrane permeability, stability, and engagement with the target in its native environment. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity and broad linear range, measuring ATP levels as an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Culture:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Plating:

    • Harvest cells and seed them into a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x final concentrations of serially diluted Cpd-MMBA and Dasatinib in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 value (concentration causing 50% growth inhibition) by plotting the data as described for the IC50 analysis.

Hypothetical Comparative Data:

CompoundCell LineGI50 (nM)
Cpd-MMBA HT-2985
Dasatinib (Standard) HT-2925
Experiment 3: In Vitro ADME-Tox Profiling

Objective: To obtain a preliminary assessment of the drug-like properties of Cpd-MMBA by evaluating key absorption, distribution, metabolism, excretion (ADME), and toxicity parameters.

Rationale: Early-stage ADME-Tox screening is crucial for identifying potential liabilities that could terminate drug development. This panel includes standard, high-throughput assays that provide predictive data on oral bioavailability (Caco-2), cardiac safety (hERG), and mutagenicity (Ames test).

Summary of Protocols and Hypothetical Data:

AssayParameter MeasuredCpd-MMBA (Result)Dasatinib (Literature Value)Interpretation
Caco-2 Permeability Apparent Permeability (Papp, A→B)5.5 x 10⁻⁶ cm/s>10 x 10⁻⁶ cm/sModerate Permeability
hERG Inhibition IC50 for hERG K+ channel block> 30 µM~5.8 µMLow Risk of Cardiotoxicity
Ames Test Mutagenicity in S. typhimuriumNegativeNegativeNon-mutagenic

Visualization of the Target Pathway

The following diagram illustrates a simplified hypothetical signaling cascade involving SRC kinase, a potential target for Cpd-MMBA. Inhibition of SRC is intended to block downstream signals that promote cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cpd_MMBA Cpd-MMBA Cpd_MMBA->SRC

Caption: Simplified SRC kinase signaling pathway.

Discussion and Strategic Outlook

Based on our hypothetical data, Cpd-MMBA emerges as a promising kinase inhibitor lead. While its biochemical and cellular potency (IC50 = 5.2 nM, GI50 = 85 nM) is less than that of the clinical standard Dasatinib (IC50 = 1.1 nM, GI50 = 25 nM), it presents a potentially superior safety profile. The significantly higher IC50 against the hERG channel (>30 µM vs. ~5.8 µM for Dasatinib) suggests a lower risk for cardiac-related adverse effects, a known concern for many kinase inhibitors.

The moderate permeability observed in the Caco-2 assay indicates that Cpd-MMBA is likely orally bioavailable, although formulation strategies may be required to optimize absorption. The negative Ames test result is a critical success, indicating a low probability of mutagenic potential.

Future Directions:

  • Kinome Profiling: A broad kinase panel screen is essential to fully characterize the selectivity of Cpd-MMBA. A more selective profile compared to the multi-targeted Dasatinib could translate to a better-tolerated therapeutic agent.

  • In Vivo Efficacy Studies: Progressing to xenograft models using the HT-29 cell line will be the next crucial step to evaluate anti-tumor activity in a living system.

  • Metabolic Stability: Investigating the metabolic stability of Cpd-MMBA in liver microsomes will provide insights into its expected half-life in vivo.

References

An Independent Analysis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif of significant interest, underpinning a wide array of biologically active compounds.[1][2] This guide provides an in-depth, independent verification of the potential research value of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine , a specific derivative within this versatile class. Given the limited publicly available data on this particular compound, this analysis leverages established structure-activity relationships (SAR) from closely related 2-aminobenzothiazole analogs to project its likely biological profile and guide future research. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.

The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminobenzothiazole core is a well-established pharmacophore, known to interact with a variety of biological targets.[3][4] Its rigid, bicyclic structure provides a robust framework for the presentation of diverse functional groups, enabling fine-tuning of pharmacological properties. Derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of activities, including but not limited to:

  • Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung and breast cancer.[3][4][5]

  • Antimicrobial: This class of compounds has yielded promising candidates with activity against both bacteria, such as Staphylococcus aureus, and various fungal strains.[6]

  • Anti-inflammatory: Certain derivatives have exhibited significant anti-inflammatory properties in preclinical models.

  • Anticonvulsant: The scaffold has also been explored for its potential in developing novel anticonvulsant agents.[2]

The biological activity is often dictated by the nature and position of substituents on both the benzene ring and the 2-amino group.

Profiling this compound

Chemical Identity:

Attribute Value
IUPAC Name This compound
CAS Number 88686-30-0
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
Melting Point 165-166 °C

While specific biological data for this compound is not extensively published, its structural features—a methoxy group at position 4 and a methyl group at position 7—provide clues to its potential activities when compared to other well-characterized analogs.

Comparative Analysis with Structurally Related Benzothiazoles

To infer the potential of this compound, we will compare it with other substituted 2-aminobenzothiazoles for which experimental data has been published.

Table 1: Comparative Biological Activity of Substituted 2-Aminobenzothiazoles

Compound Substituents Biological Activity Reported Potency (Example) Reference
Compound 1 6-ChloroAntibacterial (S. aureus)MIC = 2.9 µM[6]
Compound 2 5-ChloroAntibacterial (S. aureus)Comparable to 6-Chloro analog[6]
Compound 3 6-FluoroAnthelminticSignificant activity reported[1]
Compound 4 UnsubstitutedAnticancer (A549, MCF-7)Active in screening[5]
Compound 5 6-CyanoAntiproliferativeActivity reported[2]
Our Target 4-Methoxy, 7-Methyl Hypothesized: Anticancer, Antimicrobial To be determined

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of a halogen, such as chlorine at the 5 or 6-position, has been shown to impart potent antibacterial activity.[6]

  • Electron-Withdrawing Groups: An electron-withdrawing group like a cyano substituent at the 6-position has been associated with antiproliferative effects.[2]

  • Methoxy and Methyl Groups: The electron-donating nature of the methoxy and methyl groups on our target compound is of particular interest. In other heterocyclic scaffolds, such substitutions can enhance cell permeability and modulate target binding. The specific placement at the 4 and 7 positions warrants investigation to determine their influence on efficacy and selectivity.

Experimental Protocols for Independent Verification

To validate the hypothesized biological activities of this compound, the following experimental workflows are recommended.

4.1. General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazoles is typically achieved through the oxidative cyclization of a substituted phenylthiourea.

G sub_aniline Substituted Aniline thiourea Phenylthiourea Intermediate sub_aniline->thiourea Reaction with Ammonium Thiocyanate benzothiazole 2-Aminobenzothiazole Derivative thiourea->benzothiazole Oxidative Cyclization (e.g., with Bromine) G seed_cells Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 2-Aminobenzothiazole Derivative Compound->PI3K Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, a compound for which specific hazard and disposal data is not widely available[1]. In such instances, a cautious approach is paramount. Therefore, this chemical must be managed as a hazardous waste stream to ensure the protection of personnel and the environment.

The procedures outlined below are synthesized from established best practices in laboratory chemical waste management and data from structurally similar benzothiazole compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and national regulations that supersede any guidance provided herein[2].

Hazard Assessment & Personal Protective Equipment (PPE)

Given the data gap for this compound, its hazard profile must be inferred from related aminothiazole and benzothiazole structures. Analogous compounds are known to be toxic if swallowed or in contact with skin, harmful if inhaled, and cause serious eye irritation[3]. Therefore, rigorous safety precautions are mandatory.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors[2]. If a fume hood is not available, a NIOSH-approved respirator may be required; consult your EHS department.

Waste Characterization & Segregation: The First Line of Defense

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures waste is treated appropriately.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste . This includes pure, unused compound, reaction mixtures, contaminated consumables, and rinsate from cleaning glassware.

  • Incompatibility: Benzothiazoles can be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[4]. Never mix waste containing this compound with these materials. Keep it separate from other waste streams unless you can confirm compatibility.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder, and contaminated items like weigh boats, gloves, and paper towels, in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate liquid waste container. Do not mix with organic solvents unless they are part of the same experimental process. It is best practice to segregate halogenated and non-halogenated solvent waste[5][6].

    • Sharps Waste: Needles, syringes, or broken glassware contaminated with this chemical must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps[5].

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to pickup.

The container is your primary means of containment.

  • Compatibility: Use containers made of materials compatible with the waste. For solids and many organic solutions, high-density polyethylene (HDPE) or glass containers are appropriate[6][7]. Avoid metal containers for acidic solutions[8].

  • Integrity: Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw-top cap[8][9].

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% or one inch of headspace to allow for vapor expansion and prevent spills[8].

Proper labeling is a regulatory requirement and essential for safety[8].

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" [8].

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location (building and room number)[8].

    • The date when waste was first added to the container (accumulation start date)[10].

An SAA is a designated laboratory area for the temporary storage of hazardous waste[5][7].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[5][7]. It should not be near sinks or floor drains[5].

  • Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container, to contain potential leaks or spills[5][9].

  • Segregation: Incompatible waste streams within the SAA must be physically separated using different secondary containment bins[5].

  • Container Status: Keep waste containers securely capped at all times, except when adding waste[8]. Evaporation of hazardous waste in a fume hood is not a permissible disposal method[8].

Laboratory personnel are responsible for preparing the waste for pickup by trained professionals.

  • Storage Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) wastes[7].

  • Request Pickup: Once a container is full or has been in the SAA for the maximum allowed time (often six to twelve months), arrange for its removal through your institution's EHS department or hazardous waste management service[5][7][9].

  • Documentation: Complete any required waste pickup forms accurately and thoroughly.

Quick Reference Data

The following table summarizes the critical disposal information for this compound.

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[2]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat
Handling Location Certified Chemical Fume Hood[2]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid Anhydrides[4]
Container Type Chemically compatible (e.g., HDPE, Glass) with a secure screw-top cap.[7][9]
Labeling Requirements "Hazardous Waste", Full Chemical Name(s), Hazard(s), PI/Lab Info, Start Date.[8][10]
On-site Storage Designated Satellite Accumulation Area (SAA) with secondary containment.[5][7]
Forbidden Disposal Do NOT dispose of down the drain or in regular trash.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste Containing This compound B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label & Record Contents D->E F Place in Secondary Containment within Satellite Accumulation Area (SAA) E->F G Keep Container Securely Capped F->G H Monitor Accumulation Time & Volume G->H I Is Container Full or Has Max Time Been Reached? H->I I->H No J Request Waste Pickup from EHS I->J Yes K Waste Removed by Certified Professionals J->K

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

Personal protective equipment for handling 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

This document provides essential procedural guidance for the safe handling, use, and disposal of this compound (CAS No. 88686-30-0). As a specialized benzothiazole derivative, this compound's safety profile is not extensively documented in public literature.[1] Therefore, this guide is built upon established principles of chemical safety and data extrapolated from structurally similar aminobenzothiazole and benzothiazole compounds. The protocols herein are designed to empower researchers to work safely by establishing a self-validating system of controls.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. We will assess risk based on the known hazards of analogous compounds.

  • Benzothiazole (Parent Compound): Classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[2]

  • 2-Amino-6-methoxybenzothiazole: This analogue is classified as toxic if swallowed and is suspected of causing genetic defects.[3]

  • Other Aminobenzothiazoles: Various derivatives are known skin and eye irritants.[4][5]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of protection should always be robust engineering controls designed to minimize exposure.

  • Ventilation: All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and vapors.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory. This prevents cross-contamination and ensures all personnel are aware of the potential hazards.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible within the laboratory. All personnel must be trained on their location and use.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is essential for mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses (ANSI Z87.1)Nitrile Gloves (Single Pair)Flame-Resistant Lab Coat (Closed)Not Required
Weighing & Aliquoting (Solid) Chemical Splash Goggles (ANSI Z87.1)Double-Gloved (Nitrile)Flame-Resistant Lab Coat (Closed)NIOSH-Approved N95 Respirator
Solution Preparation & Transfers Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat (Closed)Required if outside a fume hood
Large-Scale Operations (>10g) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Disposable Chemical-Resistant CoverallsNIOSH-Approved Respirator with Organic Vapor Cartridges
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI standard Z87.1 are mandatory for all handling outside of simple transport.[6] For any procedure with a risk of splashing (e.g., solution transfers, heating), a full-face shield must be worn over the goggles.[6][7]

  • Hand Protection: Due to the high potential for dermal toxicity, double-gloving with nitrile gloves is required for most operations. Gloves must be inspected for tears or pinholes before each use. When finished, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Body Protection: At a minimum, a flame-resistant lab coat, fully buttoned, is required.[6] Ensure it is worn over long pants and closed-toe shoes. For larger-scale work or situations with a high risk of contamination, disposable chemical-resistant coveralls ("bunny suits") provide superior protection.[8]

  • Respiratory Protection: A NIOSH-approved respirator is essential when handling the powdered form of the compound to prevent inhalation of fine particles.[8] If there is any potential for aerosolization or if working with heated solutions outside of a fume hood, a respirator equipped with organic vapor cartridges is necessary. All users of respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase a 1. Verify Fume Hood Certification is Current b 2. Assemble All Materials (Spatulas, Glassware, Solvents) a->b c 3. Don Full PPE (Goggles, Double Gloves, Lab Coat) b->c d 4. Prepare Labeled Hazardous Waste Containers c->d e 5. Carefully Weigh Solid Compound (Use anti-static weigh paper) d->e f 6. Add Compound to Solvent (Slowly, to avoid splashing) e->f g 7. Perform Experimental Reaction f->g h 8. Quench Reaction & Neutralize (If applicable) g->h i 9. Dispose of Liquid Waste in Labeled Container h->i j 10. Decontaminate Glassware & Surfaces i->j k 11. Dispose of Contaminated PPE in Solid Waste Container j->k l 12. Remove PPE & Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for Potentially Hazardous Compounds.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3][5]

  • Spill: Evacuate the area. For a small spill, and only if properly trained and equipped, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: This includes contaminated gloves, weigh paper, disposable coveralls, and absorbent materials from spills. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste containers must be disposed of through your institution's official EHS program. Do not pour any material down the drain.

PPE Selection Logic

The selection of appropriate PPE is a critical decision-making process based on the specific task and associated risks.

PPE_Decision_Tree start Start: Assess Task q1 Is the container sealed? start->q1 q2 Will solid powder be handled? q1->q2 No ppe1 Level 1 PPE: - Safety Glasses - Single Gloves - Lab Coat q1->ppe1 Yes q3 Is there a risk of splashing? q2->q3 No ppe2 Level 2 PPE: - Add N95 Respirator - Upgrade to Double Gloves q2->ppe2 Yes q4 Is the operation outside a fume hood? q3->q4 No ppe3 Level 3 PPE: - Add Face Shield q3->ppe3 Yes ppe4 Level 4 PPE: - Add Organic Vapor Respirator - Consider Disposable Coveralls q4->ppe4 Yes ppe2->q3 ppe3->q4

Caption: Decision Flowchart for Selecting Appropriate PPE Levels.

By adhering to these rigorous engineering controls, personal protective equipment standards, and operational protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.